Product packaging for Copper zirconium trioxide(Cat. No.:CAS No. 70714-64-6)

Copper zirconium trioxide

Cat. No.: B14470076
CAS No.: 70714-64-6
M. Wt: 202.77 g/mol
InChI Key: ZECRJOBMSNYMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Copper-Zirconium Oxide as a Chemical Compound in Heterogeneous Systems

Copper zirconium trioxide stands out as a significant compound in heterogeneous catalysis due to several key advantages. Heterogeneous catalysts are favored in industrial processes because of their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, contributing to more sustainable and cost-effective operations. researchgate.netcardiff.ac.uk

The significance of CuZrO₃ in these systems is rooted in its structural and electronic properties. The presence of Cu-O-Zr linkages is believed to create active sites that enhance the catalyst's redox properties. researchgate.net Surface oxygen vacancies in the material's structure are also thought to play a crucial role in its catalytic activity by facilitating the adsorption and activation of reactant molecules. researchgate.net Furthermore, the high thermal stability of the zirconia matrix helps to maintain the dispersion of the active copper species, preventing sintering and deactivation at elevated reaction temperatures.

Overview of Contemporary Research Trajectories in Copper-Zirconium Oxide Chemistry

Current research on copper-zirconium oxide systems is exploring a variety of applications, driven by the quest for more efficient and selective catalytic processes. A major focus has been on oxidation reactions, such as the aerobic oxidation of vanillyl alcohol to vanillin (B372448), a valuable flavor and fragrance compound. researchgate.netsci-hub.se In this application, CuZrO₃ has demonstrated high conversion rates and selectivity. researchgate.net

Another significant area of investigation is the hydrogenation of carbon dioxide to methanol (B129727). usp.br This process is of great interest for CO₂ utilization and the production of a key chemical feedstock and potential fuel. Studies have shown that the interface between copper and zirconia is highly active for CO₂ activation and its subsequent conversion to methanol. usp.br

Research is also extending into other areas, including the reduction of nitrogen oxides (NOx), which are major air pollutants. Additionally, the unique electronic properties of this compound are being explored for applications in electrochemical sensors, such as the detection of heavy metal ions. researchgate.net

A fascinating aspect of current research is the debate surrounding the precise crystal structure of CuZrO₃. While often referred to as a perovskite, computational studies using Density-Functional Theory (DFT) suggest that a "sandwich-like" morphology may be energetically more favorable, although it might be metastable and prone to decomposition into CuO and ZrO₂. researchgate.net Experimental synthesis and characterization are ongoing to resolve this structural question, which has significant implications for understanding and predicting the material's properties and catalytic behavior. researchgate.netresearchgate.net

Physicochemical Properties and Synthesis of this compound

The performance of this compound in its various applications is intrinsically linked to its physicochemical properties, which are, in turn, heavily influenced by the method of its synthesis.

PropertyDescriptionSource(s)
Chemical Formula CuZrO₃ researchgate.net
Molecular Weight 202.78 g/mol db-thueringen.de
Appearance Powder and pieces db-thueringen.de
Solubility in H₂O Insoluble db-thueringen.de
Crystal Structure Debated: Orthorhombic perovskite or a "sandwich-like" morphology. Often found as a mixture of CuO and ZrO₂ phases. researchgate.netresearchgate.net

Several synthesis methods are employed to produce this compound, each imparting different characteristics to the final material. The choice of synthesis route is critical as it affects properties like crystallite size, surface area, and the nature of the active sites.

Synthesis MethodDescriptionImpact on PropertiesSource(s)
Co-precipitation Involves the simultaneous precipitation of copper and zirconium precursors from a solution.Can produce nanoparticles with varying crystallite sizes. The final phase composition (e.g., presence of separate CuO and ZrO₂ phases) can be influenced by calcination temperature. researchgate.net
Sol-gel A wet-chemical technique involving the formation of a sol (a colloidal suspension of solid particles) and its subsequent gelation.Often results in high surface area materials and good control over the material's homogeneity. researchgate.net
Solvent Evaporation A simple and facile one-pot method.Can produce highly crystalline and mesoporous nanoparticles. researchgate.net

Catalytic Performance of this compound

The catalytic activity of this compound has been investigated in several important chemical transformations. The following table summarizes key findings from various studies.

ReactionCatalystConversion (%)Selectivity (%)Key FindingsSource(s)
Aerobic Oxidation of Vanillyl Alcohol CuZrO₃ (Cu:2Zr)9176 (to vanillin)The presence of surface oxygen vacancies and high Zr loading enhanced redox capability. The catalyst was stable for four consecutive reactions. researchgate.net
Aerobic Oxidation of Vanillyl Alcohol CuZrO₃~91~76 (to vanillin)Moderate selectivity to vanillin was observed. cardiff.ac.uk
CO₂ Hydrogenation to Methanol 10CuZO (10 wt% Cu on ZrO₂)~14 (at 270°C)~60 (to methanol)Lower copper loading favored higher CO₂ conversion. The Cu-ZrO₂ interface is crucial for activity. usp.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuO3Zr B14470076 Copper zirconium trioxide CAS No. 70714-64-6

Properties

CAS No.

70714-64-6

Molecular Formula

CuO3Zr

Molecular Weight

202.77 g/mol

IUPAC Name

copper;oxygen(2-);zirconium(4+)

InChI

InChI=1S/Cu.3O.Zr/q+2;3*-2;+4

InChI Key

ZECRJOBMSNYMJL-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Cu+2].[Zr+4]

Origin of Product

United States

Synthetic Methodologies for Copper Zirconium Oxide Compound Systems

Solution-Based Preparations of Copper-Zirconium Oxide

Solution-based synthesis methods are foundational in the creation of copper-zirconium oxide materials, offering a versatile platform to control the size, morphology, and phase of the resulting compounds. These techniques generally involve the dissolution of copper and zirconium precursors in a solvent, followed by a chemical transformation to yield the oxide material.

Co-precipitation Techniques for Copper-Zirconium Oxide Nanoparticle Synthesis

Co-precipitation is a widely employed and relatively straightforward method for synthesizing copper-zirconium oxide nanoparticles. mdpi.comrsc.org This technique involves the simultaneous precipitation of soluble copper and zirconium salts from a solution by adding a precipitating agent. mdpi.com The intimate mixing of the precursors at the atomic or molecular level in the solution phase can lead to a homogeneous distribution of copper within the zirconia matrix. mdpi.com

Key parameters that influence the final properties of the nanoparticles include the choice of precursors (e.g., nitrates, chlorides), the precipitating agent (e.g., sodium hydroxide (B78521), sodium carbonate), the pH of the solution, the reaction temperature, and any subsequent aging or calcination steps. mdpi.commdpi.commdpi.com For instance, the pH has been shown to be a critical parameter affecting the particle size of the synthesized nanoparticles. ijcce.ac.ir In one study, an increase in pH from 4 to 10 resulted in an increase in the average particle size of ZrO₂ nanoparticles. ijcce.ac.ir The calcination temperature also plays a crucial role; it can induce phase transformations in the zirconia support and affect the dispersion of the copper species. semanticscholar.org

The co-precipitation method can be adapted to produce doped materials. For example, copper-doped zirconium oxide nanoparticles have been successfully synthesized using this technique, where the concentration of the copper dopant was found to influence the crystallite size and morphology of the resulting nanoparticles. jwent.net

Table 1: Effect of pH on ZrO₂ Nanoparticle Size via Co-precipitation

Sample No. pH Temperature (°C) Template Average Particle Size (nm)
7 4 70 Sorbitol 4.46
6 7 70 Sorbitol 5.15
2 10 70 Sorbitol 6.59

Data sourced from a study on the synthesis of ZrO₂ nanoparticles, illustrating the trend of increasing particle size with increasing pH. ijcce.ac.ir

Sol-Gel Routes in Copper-Zirconium Oxide Preparation

The sol-gel process is another versatile solution-based method for preparing copper-zirconium oxide materials, often resulting in products with high purity and homogeneity. researchgate.netresearchgate.net This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Typically, metal alkoxides or metal salts are used as precursors, which undergo hydrolysis and polycondensation reactions to form a three-dimensional network. researchgate.net

The properties of the final copper-zirconium oxide material are highly dependent on several process parameters, including the nature of the precursors, the water-to-precursor molar ratio, the type of solvent, the pH (which can be controlled by acidic or basic catalysts), and the calcination temperature. researchgate.netresearchgate.net For instance, the calcination temperature has a strong influence on the morphology and the interaction between the copper species and the zirconia support. researchgate.netresearchgate.net One study found that while amorphous compounds were obtained below 500°C, heating to this temperature could represent a phase transition point. researchgate.net The use of chelating agents can also affect the synthesis process. researchgate.net

Sol-gel methods have been successfully employed to synthesize CuO-ZrO₂ nanoparticles for various applications. By carefully controlling the synthesis parameters, it is possible to tailor the particle size, distribution, and phase of the resulting material. researchgate.netkashanu.ac.ir

Table 2: Influence of Calcination Temperature on CuO-ZrO₂ Structure via Sol-Gel Method

Calcination Temperature (°C) Resulting Phases
< 500 Amorphous compounds
500 Potential phase transition point
> 500 Formation of cubic ZrO₂, monoclinic ZrO₂, and tetragonal ZrO₂ with copper oxide

Information compiled from studies on the sol-gel synthesis of CuO-ZrO₂ nanoparticles. researchgate.net

Incipient Wetness Impregnation for Copper-Zirconium Oxide Composite Formation

Incipient wetness impregnation is a common technique for preparing supported catalysts, where a pre-synthesized support material (in this case, zirconia) is impregnated with a solution containing the precursor of the active component (copper). rsc.orgmdpi.com The volume of the precursor solution is equal to or slightly less than the pore volume of the support, ensuring that the solution is drawn into the pores by capillary action. acs.org This method is particularly useful for controlling the loading of the active metal. rsc.org

The process typically involves dissolving a copper salt, such as copper nitrate (B79036), in a solvent to create a solution of a specific concentration. rsc.orgacs.org This solution is then added to the zirconia support. After impregnation, the material is dried to remove the solvent and then calcined to decompose the precursor and form the copper oxide phase on the zirconia surface. rsc.orgacs.org

This method has been used to avoid excessive loss of copper within the zirconia lattice that can occur with methods like co-precipitation. mdpi.com The properties of the final composite, such as copper dispersion, are influenced by the properties of the zirconia support (e.g., surface area and pore volume), the concentration of the copper precursor solution, and the calcination conditions. rsc.org For example, a study on Cu/ZrO₂ catalysts showed that incipient wetness impregnation on both monoclinic and tetragonal zirconia supports resulted in high copper dispersion with nanoparticle diameters of less than 3 nm. rsc.org

Table 3: Properties of Cu/ZrO₂ Catalysts Prepared by Incipient Wetness Impregnation

Support Bulk Cu Loading (wt%) BET Surface Area (m²/g) Pore Volume (cm³/g) Cu Dispersion (%)
m-ZrO₂ 5.8 13 0.05 41
t-ZrO₂ 5.8 33 0.11 42

Data from a study on Cu/ZrO₂ catalysts prepared by incipient wetness impregnation on different zirconia phases. rsc.org

Deposition-Precipitation Approaches for Copper-Zirconium Oxide Materials

Deposition-precipitation is a refined method for synthesizing supported catalysts that often yields highly dispersed nanoparticles on a support surface. researchgate.net In this technique, the support material is suspended in a solution containing the metal precursor. The precipitation of the metal hydroxide or another insoluble precursor is then induced by slowly changing the pH of the solution, often through the controlled addition of a precipitating agent or by the homogeneous decomposition of a substance like urea (B33335). uu.nlresearchgate.net

The slow and uniform change in pH ensures that precipitation occurs preferentially on the support surface rather than in the bulk solution, leading to a high dispersion of the active phase. researchgate.net The use of urea is a common variant of this method, known as deposition-precipitation with urea. The thermal decomposition of urea in the solution generates ammonia, which gradually and homogeneously increases the pH. uu.nl

Key parameters that influence the outcome of this method include the type and concentration of the metal precursor and precipitating agent, the reaction temperature, and the properties of the support material. mdpi.com This method has been shown to produce more uniform particle size distribution and smaller particles compared to co-precipitation or impregnation methods. researchgate.net

Table 4: Influence of Synthesis Parameters on Deposition-Precipitation with Urea

Parameter Effect on Catalyst Properties
Temperature Affects the rate of urea hydrolysis and thus the rate of pH increase, influencing nucleation and particle size.
Urea Concentration Controls the rate and extent of pH change, impacting the deposition process.
Maturation Time Allows for the growth and stabilization of the deposited particles.
Metal Precursor Concentration Influences the loading and dispersion of the active metal on the support.

General trends observed in studies on deposition-precipitation with urea. mdpi.com

Oxalate (B1200264) Gel-Coprecipitation Methods for Copper-Zirconium Oxide

The oxalate gel-coprecipitation method is a specific type of co-precipitation that utilizes oxalic acid or an oxalate salt as the precipitating agent. rsc.orgtandfonline.com This technique often leads to the formation of a gel-like precipitate of metal oxalates. rsc.org The subsequent thermal decomposition of this gel can produce highly dispersed mixed oxide materials. rsc.org

In a typical procedure, an alcoholic solution of oxalic acid is added to a solution containing the copper and zirconium precursors, often nitrates, resulting in the formation of a gel. rsc.org This gel is then separated, dried, and calcined at elevated temperatures to yield the final copper-zirconium oxide material. rsc.org

The calcination temperature is a critical parameter that strongly influences the structural and surface characteristics of the resulting material, including the dispersion of the copper species and the phase of the zirconia support. researchgate.net For example, one study found that the phase transformation of zirconia from tetragonal to monoclinic occurred at the surface as the calcination temperature was increased. researchgate.net This method has been shown to produce catalysts with high copper dispersion. mdpi.com

Table 5: Synthesis Parameters for Oxalate Gel-Coprecipitation of CuO/ZrO₂

Precursors Precipitating Agent Solvent Calcination Temperature Range (°C)
Copper Nitrate, Zirconium Nitrate Oxalic Acid Ethanol (B145695) 300 - 700

Typical experimental conditions reported for the oxalate gel-coprecipitation method. rsc.org

Fractionated Precipitation for Optimized Copper-Zirconium Oxide Properties

Fractionated precipitation, also known as sequential precipitation, is a more complex precipitation technique where the metal precursors are precipitated in a specific order. This method allows for greater control over the final structure of the material, particularly the interaction between the different components. rsc.orgsemanticscholar.org

In the context of copper-zirconium oxide, this could involve precipitating the zirconia support first, followed by the precipitation of the copper species onto the pre-formed zirconia particles, or vice versa. The order of precipitation can significantly affect the dispersion of the components and the microstructure of the final material. researchgate.net

Research has shown that using a fractionated precipitation method to prepare Cu/ZrO₂ catalysts can lead to increased copper dispersion and enhanced stability compared to other methods. semanticscholar.org It is suggested that this technique can create a higher number of interfaces between copper and zirconia, which can be beneficial for certain catalytic applications. researchgate.net The specific conditions, such as the pH at each precipitation step and the aging times, are crucial for optimizing the properties of the final material. researchgate.net

Solid-State and Vapor-Phase Synthesis Routes for Copper-Zirconium Oxide

The synthesis of copper-zirconium oxide compounds, including copper zirconium trioxide (CuZrO3), can be achieved through various solid-state and vapor-phase methodologies. The choice of synthesis route significantly influences the material's properties, such as crystallinity, particle size, morphology, and phase composition. smolecule.com These methods range from high-temperature solid-state reactions to precision film deposition techniques, each offering distinct advantages for fabricating powders, nanocomposites, or thin films.

Thermal Treatment and Internal Oxidation in Copper-Zirconium Oxide Formation

Thermal treatment is a fundamental solid-state method for synthesizing copper-zirconium oxides. This approach typically involves the high-temperature calcination of precursor materials in a controlled atmosphere. One method involves the co-precipitation of copper and zirconium salts from an aqueous solution, followed by thermal treatment. For example, perovskite-type copper zirconate (CuZrO3) nanoparticles have been successfully synthesized by a co-precipitation method, where the resulting material is calcined. tandfonline.com Research has shown that an orthorhombic CuZrO3 phase forms at 700 °C, though higher temperatures can lead to the deterioration of this phase. tandfonline.comresearchgate.net Another approach is the thermal decomposition of complex precursors, such as copper zirconyl oxalate tetrahydrate, which yields CuZrO3 after a multi-step decomposition process ending at temperatures above 400°C.

A specific form of thermal treatment is the oxidation of pre-formed copper-zirconium intermetallic alloys. A new copper-zirconium oxide was synthesized by heating a Cu10Zr7 alloy powder in air at ambient pressure. mdpi.comresearchgate.net The process involved increasing the temperature in steps up to 1373 K (1100 °C), with compositional changes and oxide formation observed to begin at 923 K. mdpi.com The resulting oxide layer was identified as predominantly zirconium-based due to the higher reactivity of zirconium with oxygen compared to copper. mdpi.com

Internal oxidation is another solid-state process used to form oxide dispersions within a metal matrix, creating oxide dispersion-strengthened (ODS) alloys. researchgate.net In the context of Cu-Zr systems, this involves the diffusion of oxygen into a copper-zirconium alloy, leading to the in-situ, preferential oxidation of the more reactive zirconium. researchgate.netirb.hr This technique can produce a uniform distribution of fine oxide particles, such as zirconium dioxide (ZrO2), within the copper matrix. researchgate.netgoogle.com The process can be controlled by using a pulverulent oxidant mixture, for instance, containing copper oxide and zirconium oxide, which is heated with the powdered alloy to effect the oxidation-reduction mechanism. google.com The high-temperature oxidation of a Zr2Cu alloy in dry oxygen is characterized by the selective oxidation of zirconium, forming a layer of monoclinic ZrO2. irb.hr

Table 1: Parameters for Thermal Treatment Synthesis of Copper-Zirconium Oxides

Precursor Material Synthesis Method Treatment Temperature Atmosphere Resulting Oxide Phase Reference(s)
Co-precipitated Cu and Zr salts Co-precipitation & Calcination 700 °C - Orthorhombic CuZrO3, tetragonal ZrO2, monoclinic CuO tandfonline.comresearchgate.net
Cu10Zr7 alloy Thermal Treatment 923 K - 1373 K (650 °C - 1100 °C) Air Cu0.11Zr0.89O2 mdpi.com
Copper zirconyl oxalate Thermal Decomposition > 400 °C - Orthorhombic CuZrO3
Zr2Cu alloy High-Temp Oxidation 773 K - 1123 K (500 °C - 850 °C) Dry Oxygen Monoclinic ZrO2, CuO, Cu2O irb.hr
Cu-Zr alloy powder Internal Oxidation ~1750°F (~955 °C) Inert ZrO2 particles in Cu matrix google.com

Physical Vapor Deposition for Copper-Zirconium Oxide Film Development

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition techniques used to produce thin films and coatings. These methods can be adapted to create copper-zirconium oxide films. researchgate.net One such PVD technique is magnetron sputtering, where atoms are ejected from a target material and deposited onto a substrate. Two-source magnetron-sputtering has been used to prepare noncrystalline copper-zirconium alloys, demonstrating the capability of vapor-quench synthesis for this system. aip.org

For the deposition of the oxide, an electron beam can be used to melt and evaporate a source material, such as a ZrO2 tablet, in a vacuum chamber. photonexport.com The resulting vapor then condenses on a substrate to form a thin film. photonexport.com While this is a common method for single oxides like ZrO2, it can be extended to composite films by using multiple sources or a composite target. researchgate.netlesker.com Another vapor-phase technique, aerosol-assisted chemical vapor deposition (AACVD), which shares principles with PVD, has been successfully used to grow composite Cu-ZrO2 thin films with antibacterial properties. rsc.org These vapor deposition routes are crucial for applications requiring uniform, well-adhered films with controlled thickness. researchgate.net

Controlled Surface Reaction-Atomic Layer Deposition for Copper-Zirconium Oxide Fabrication

Atomic Layer Deposition (ALD) is a vapor-phase technique that enables the deposition of ultrathin, highly conformal films with sub-nanometer thickness control. acs.org It operates through sequential, self-limiting surface reactions. uic.edu While the direct ALD of a ternary CuZrO3 compound is not widely reported, ALD is extensively used to deposit high-quality zirconium oxide (ZrO2) films, and the process can be controlled for selective deposition on copper-patterned substrates. uic.eduresearchgate.netaip.org

In a notable approach for selective ALD, ethanol is used as a co-reactant with a zirconium precursor, such as Tris(dimethylamino)cyclopentadienyl zirconium. uic.eduaip.org This process allows for the selective deposition of ZrO2 on a silicon surface while leaving the adjacent copper surface free of deposition. aip.org The ethanol serves as an oxygen source for the ZrO2 growth on silicon but also acts as a reducing agent on the copper surface, converting any nascent copper oxide back to metallic copper, thus inhibiting film growth. uic.eduresearchgate.net This demonstrates a high degree of control over surface reactions at the atomic scale. The growth per cycle (GPC) is a key parameter in ALD, and for ZrO2, it varies significantly with temperature, with reported values around 0.04 nm/cycle using ethanol as the co-reactant at 200°C and up to 1.84 Å/cycle at 75°C using other precursors. uic.educambridge.org

Table 2: Parameters for Atomic Layer Deposition of Zirconium Oxide on Copper-Containing Substrates

Deposition Target Zr Precursor Co-reactant / Oxidizer Deposition Temperature Growth Per Cycle (GPC) Key Finding Reference(s)
Copper-patterned Si Tris(dimethylamino)cyclopentadienyl zirconium Ethanol 200 °C ~0.04 nm/cycle Selective deposition of ZrO2 on Si, not on Cu uic.eduresearchgate.net
N-CNTs Tetrakis(dimethylamido)zirconium (TDMA-Zr) H2O 75 °C 1.84 Å/cycle Formation of tetragonal ZrO2 at low temperatures cambridge.org
N-CNTs Tetrakis(dimethylamido)zirconium (TDMA-Zr) H2O 225 °C 0.66 Å/cycle GPC decreases at higher temperatures cambridge.org
Copper Metal - - - - ALD of ZrO2 provides corrosion protection acs.org

Arc-Melting Processes for Copper-Zirconium Alloys and Subsequent Controlled Oxidation

Arc-melting is a common method for producing high-purity alloys, including various copper-zirconium intermetallics, which can then serve as precursors for oxide synthesis. mdpi.comirb.hr The process involves melting high-purity constituent metals, such as copper and zirconium, in a vacuum or inert atmosphere arc furnace. mdpi.commdpi.com A non-consumable tungsten electrode is typically used, and the furnace is often equipped with a water-cooled copper crucible to prevent contamination. mdpi.com To ensure chemical homogeneity, the resulting alloy button is usually re-melted multiple times. mdpi.comirb.hr

Once the desired Cu-Zr alloy (e.g., Cu10Zr7, Zr2Cu) is fabricated, it is subjected to a controlled oxidation process. mdpi.comirb.hr This is typically a high-temperature thermal treatment in an oxygen-containing atmosphere, such as air or pure oxygen. mdpi.comirb.hr For example, a Zr2Cu alloy prepared by arc-melting was subsequently oxidized by heating in a stream of dry oxygen at temperatures between 773 K and 1273 K. irb.hr This high-temperature exposure leads to the selective oxidation of zirconium, forming a surface oxide layer. irb.hr Similarly, a Cu58.8Zr41.2 alloy was produced via arc-melting in an argon atmosphere, and the subsequent heating of this material in air led to the formation of a mixed copper-zirconium oxide on the surface. mdpi.com This two-step process of arc-melting followed by controlled oxidation allows for the synthesis of oxides from well-defined, homogenous intermetallic precursors.

Table 3: Conditions for Arc-Melting and Subsequent Oxidation of Cu-Zr Alloys

Initial Alloy Composition Arc-Melting Conditions Oxidation Temperature Oxidation Atmosphere Resulting Product Reference(s)
Cu58.8Zr41.2 (at %) Inert atmosphere (Argon, 400 mbar), water-cooled Cu crucible Up to 1373 K (1100 °C) Air Surface layer of Cu0.11Zr0.89O2 on Cu10Zr7 phase mdpi.com
Zr2Cu Inert atmosphere (Argon, 50 kPa), water-cooled Cu crucible 773 K - 1273 K (500 °C - 1000 °C) Dry Oxygen Oxide layer of monoclinic ZrO2 and copper oxides irb.hr
Zr-xCu (x=0-15 mass%) - - - Zr-Cu binary alloys mdpi.com
ZrNbMoGe with 0.5 wt.% Cu Argon atmosphere, >1850 °C 500 °C and 700 °C Atmosphere Oxide layers on alloy scientific.net

Advanced Structural Characterization of Copper Zirconium Oxide Materials

Diffraction Techniques for Copper-Zirconium Oxide Structural Elucidation

Diffraction methods are indispensable for determining the crystalline structure of materials. By analyzing the patterns produced when a material scatters incident radiation, such as X-rays or neutrons, detailed information about the atomic-scale arrangement, including lattice parameters, phase purity, and long-range order, can be obtained.

X-ray Diffraction (XRD) is a primary and fundamental technique for investigating the crystallographic structure of copper-zirconium oxide materials. It is routinely used to identify the phases present in a sample by comparing the experimental diffraction pattern to reference patterns from crystallographic databases.

Research has shown that the synthesis of perovskite-type copper zirconium trioxide can result in a dominant orthorhombic CuZrO₃ phase when prepared via co-precipitation and annealed at 700 °C. tandfonline.com However, this desired phase is often accompanied by secondary phases such as tetragonal zirconia (ZrO₂) and monoclinic copper(II) oxide (CuO). tandfonline.com Further studies suggest that the perovskite CuZrO₃ structure is metastable and has a thermodynamic tendency to decompose into the more stable CuO and ZrO₂ binary oxides. rsc.org Computational and experimental work has indicated that synthesizing a pure, single-phase CuZrO₃ is exceptionally challenging. rsc.org

In some cases, thermal treatment of copper-zirconium alloys in air leads to the formation of a mixed-metal oxide on the surface rather than a distinct perovskite phase. mdpi.com Through Rietveld refinement of XRD data, a stable mixed oxide with the formula Cu₀.₁₁Zr₀.₈₉O₂ has been identified. mdpi.com This analysis involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model, allowing for precise determination of lattice parameters, atomic positions, and quantitative phase analysis. mdpi.comresearchgate.net

Table 1: Crystallographic Data for Copper-Zirconium Oxide Phases Identified by XRD This table is interactive. Click on headers to sort.

Compound Formula Crystal System Space Group Lattice Parameters (Å) Reference
This compound CuZrO₃ Orthorhombic Not Specified a = 6.4552, b = 7.4008, c = 8.4013 tandfonline.com
Copper Zirconium Oxide Cu₀.₁₁Zr₀.₈₉O₂ Monoclinic P2₁/c a = 5.16, b = 5.22, c = 5.33, β = 99.2° mdpi.comresearchgate.net
Zirconia (Tetragonal) ZrO₂ Tetragonal P4₂/nmc a = 3.64, c = 5.27 researchgate.net
Zirconia (Monoclinic) ZrO₂ Monoclinic P2₁/c a = 5.145, b = 5.208, c = 5.311, β = 99.23° researchgate.netresearchgate.net
Copper(II) Oxide CuO Monoclinic C2/c a = 4.684, b = 3.425, c = 5.129, β = 99.54° aps.org

In situ X-ray diffraction is a powerful technique for studying the dynamic structural changes in materials under non-ambient conditions, such as during a chemical reaction or thermal treatment. consensus.appmdpi.com This method allows for the real-time observation of phase transformations, providing critical insights into reaction kinetics and the stability of different phases.

For copper-zirconium oxide systems, in situ XRD can be used to monitor the formation of oxide layers on copper-zirconium alloys as a function of temperature. mdpi.comresearchgate.net In one such thermodiffractometric study, a Cu₁₀Zr₇ alloy was heated in air, and XRD patterns were recorded at regular temperature intervals. mdpi.com These measurements revealed that compositional changes began at approximately 923 K, with the formation of a mixed copper-zirconium oxide. mdpi.com By tracking the appearance and evolution of diffraction peaks during the heating process, researchers can determine the precise temperatures at which phase transitions occur and identify any intermediate phases that may form. researchgate.netresearchgate.net This approach is crucial for understanding the synthesis mechanism and thermal stability of CuZrO₃ and related compounds. tandfonline.commdpi.com

Neutron diffraction is a complementary technique to XRD that is particularly sensitive to the positions of light elements and to the magnetic ordering of atoms. nih.gov Neutrons interact with the atomic nucleus, and their scattering cross-section does not depend systematically on the atomic number, making it highly effective for locating oxygen atoms within the copper-zirconium oxide lattice—a task that can be challenging for XRD. nih.gov

This capability is vital for accurately determining the crystal structure and probing long-range order in Cu-Zr-O systems. For instance, precise knowledge of the oxygen sublattice is essential for confirming the stoichiometry and understanding the bonding environment. Furthermore, given that copper(II) oxide (CuO) exhibits complex antiferromagnetic ordering, neutron diffraction is the ideal tool to investigate potential magnetic structures in copper-containing mixed oxides like CuZrO₃ at low temperatures. aps.org Studies on related materials like zirconium hydrides have demonstrated the power of neutron scattering to probe detailed structural features that are not observable with other techniques. aps.org

Spectroscopic and Microscopic Probes for Copper-Zirconium Oxide Analysis

While diffraction techniques provide information on the bulk crystal structure, spectroscopic and microscopic methods are essential for probing the surface chemistry, elemental composition, and electronic states of materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. carleton.edumdpi.com

For copper-zirconium oxides, XPS is used to confirm the presence of Cu, Zr, and O and to determine their oxidation states. tandfonline.com The binding energy of the photoemitted electrons is characteristic of the element and its chemical environment. Analysis of the Cu 2p region is critical for distinguishing between the metallic (Cu⁰), Cu(I) (Cu⁺), and Cu(II) (Cu²⁺) oxidation states. The Cu 2p spectrum for Cu²⁺ is characterized by strong "shake-up" satellite peaks on the high binding energy side of the main Cu 2p₃/₂ and Cu 2p₁/₂ peaks, which are absent for Cu⁰ and Cu⁺. acs.orgsurfacesciencewestern.com The Zr 3d spectrum typically shows a doublet (Zr 3d₅/₂ and Zr 3d₃/₂) corresponding to the Zr⁴⁺ state in zirconia. researchgate.netresearchgate.net XPS studies on CuZrO₃ nanoparticles have substantiated the chemical state of the constituent elements, confirming the presence of Cu²⁺ and Zr⁴⁺. tandfonline.com

Table 2: Typical Binding Energies from XPS Analysis of Copper and Zirconium Oxides This table is interactive. Click on headers to sort.

Element Spectral Region Oxidation State Approximate Binding Energy (eV) Key Features Reference
Copper Cu 2p₃/₂ Cu⁰ / Cu⁺ 932.6 - 933.0 No satellite peaks acs.orgresearchgate.net
Copper Cu 2p₃/₂ Cu²⁺ 934.4 - 935.0 Strong shake-up satellites ~940-945 eV acs.orgresearchgate.net
Zirconium Zr 3d₅/₂ Zr⁴⁺ 181.9 - 182.2 Spin-orbit splitting of ~2.4 eV acs.orgresearchgate.net
Oxygen O 1s Lattice Oxygen (O²⁻) ~529.5 - 530.5 Main peak in metal oxides -

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that identifies the elemental composition of a sample's surface, typically within the top 3-10 nm. carleton.eduwikipedia.org The process involves bombarding the surface with an electron beam, which causes the ejection of an "Auger" electron with a kinetic energy characteristic of the parent atom. wikipedia.org

AES provides elemental information that is complementary to XPS. It is particularly useful for light element analysis and can be used for depth profiling, where layers of the surface are sputtered away with an ion gun to analyze the composition as a function of depth. youtube.com In the context of copper-zirconium alloys and oxides, AES can be used to study surface segregation and interdiffusion of elements during thermal treatments. bohrium.com The analysis of X-ray induced Cu L₃VV Auger transitions provides valuable information on the electronic states of copper in alloys with zirconium. ias.ac.in The kinetic energy and shape of the Cu LMM Auger peak can also be used to help distinguish between copper's different oxidation states, complementing the analysis from XPS. researchgate.net

Raman Spectroscopy for Vibrational Modes and Phase Transformation Monitoring in Copper-Zirconium Oxide

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, providing insights into its crystal structure, phase composition, and the presence of defects. In the context of copper-zirconium oxide materials, Raman spectroscopy is particularly useful for identifying the different polymorphs of zirconium dioxide (ZrO₂), such as monoclinic, tetragonal, and cubic, and for monitoring phase transformations that may occur due to factors like temperature, pressure, or the incorporation of dopants like copper. kns.orgboisestate.edu

The different crystalline phases of ZrO₂ possess distinct Raman active modes. For instance, monoclinic zirconia (m-ZrO₂) is characterized by a larger number of Raman peaks compared to the higher symmetry tetragonal (t-ZrO₂) and cubic (c-ZrO₂) phases. The introduction of copper ions into the zirconia lattice can induce structural changes and the formation of specific copper-oxygen vibrational modes, which can also be detected by Raman spectroscopy.

Research on zirconia-ceria solid solutions has shown that the Raman spectra can confirm the stabilization of a single cubic fluorite structure. researchgate.net In studies of pure zirconia, the tetragonal phase exhibits characteristic bands that can be clearly identified. researchgate.net The analysis of Raman spectra from oxidized zirconium alloys reveals the presence of both monoclinic and tetragonal phases, with the relative intensities of their characteristic peaks changing with oxidation time. kns.org This indicates a transformation between the phases as the oxide layer develops.

The following table summarizes the characteristic Raman active modes for the monoclinic and tetragonal phases of zirconia, which are commonly observed in copper-zirconium oxide systems.

Table 1: Characteristic Raman Active Modes of Zirconia Phases

Phase Wavenumber (cm⁻¹) Assignment
Monoclinic (m-ZrO₂) ~181, 190, 305, 333, 348, 383, 476, 502, 536, 559, 615, 637 Phonon modes of monoclinic ZrO₂

Note: The exact peak positions can vary slightly depending on the specific composition, crystallite size, and stress state of the material.

Diffuse Reflectance Fourier Transform Infrared (DRIFTS) Spectroscopy for Surface Species Identification on Copper-Zirconium Oxide

Diffuse Reflectance Fourier Transform Infrared (DRIFTS) Spectroscopy is a surface-sensitive technique that provides detailed information about the vibrational properties of species adsorbed on the surface of a powdered sample. In the study of copper-zirconium oxide catalysts, DRIFTS is instrumental in identifying reaction intermediates and understanding the mechanisms of catalytic reactions.

By analyzing the vibrational frequencies of adsorbed molecules, researchers can determine the nature of the active sites and the pathways of surface reactions. For example, in the hydrogenation of CO₂, various formate (B1220265) species have been identified on the surface of Cu/ZrO₂ catalysts. researchgate.net These species, which differ in their coordination to the catalyst surface (e.g., monodentate, bidentate), exhibit distinct infrared absorption bands.

A study on a 6 wt.% Cu/ZrO₂ catalyst under reaction conditions for CO₂ hydrogenation to methanol (B129727) revealed the presence of at least three different types of formate species. researchgate.net These were identified as formates bound to the metallic copper and two different types of formates on the zirconia support. The identification of these species is crucial for elucidating the reaction mechanism and optimizing the catalyst performance.

The table below presents the vibrational frequencies and assignments of surface species identified on a Cu/ZrO₂ catalyst during CO₂ hydrogenation.

Table 2: Surface Species Identified by DRIFTS on Cu/ZrO₂ during CO₂ Hydrogenation

Wavenumber (cm⁻¹) Assignment
2960 ν(CH) of formate on Cu
2870 ν(CH) of formate on ZrO₂ (Type 1)
2840 ν(CH) of formate on ZrO₂ (Type 2)
1590 νas(OCO) of formate on ZrO₂
1390 δ(CH) of formate

Source: Adapted from Meunier, F. C., et al. (2023). researchgate.net

Electron Paramagnetic Resonance (EPR) and Electron Spin Resonance (ESR) for Identifying Paramagnetic Centers in Copper-Zirconium Oxide

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions and radicals. nih.gov In copper-zirconium oxide materials, EPR is a primary tool for characterizing paramagnetic Cu²⁺ centers. The EPR spectrum provides information about the electronic structure, coordination environment, and oxidation state of the copper ions. ethz.chlibretexts.org

The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants (A-values). The g-value is a tensor quantity that reflects the interaction of the unpaired electron with the external magnetic field and is sensitive to the local symmetry of the copper ion. ethz.ch The hyperfine coupling constant arises from the interaction of the electron spin with the nuclear spin of the copper atom (I=3/2 for both ⁶³Cu and ⁶⁵Cu isotopes), resulting in a characteristic splitting of the EPR signal into four lines. libretexts.org

Studies on Cu-doped zirconia have shown that the EPR spectra can reveal the presence of different Cu²⁺ species. nih.gov For instance, at low calcination temperatures, surface-related Cu-H₂O complexes may be present, while at higher temperatures, Cu²⁺ ions can be incorporated into the bulk of the ZrO₂ nanocrystals. nih.gov The g-values and hyperfine coupling constants of these species differ, allowing for their identification and characterization.

The following table summarizes typical EPR parameters for Cu²⁺ species observed in copper-doped zirconia.

Table 3: EPR Parameters for Cu²⁺ Species in Copper-Doped Zirconia

Species g∥ g⊥ A∥ (G)
Surface Cu-H₂O complex 2.32 2.06 150

Note: The values are approximate and can vary depending on the specific preparation method and measurement conditions.

Nuclear Magnetic Resonance (NMR) for Local Structure and Electronic State in Copper-Zirconium Oxide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei in a material. For copper-zirconium oxides, both ⁹¹Zr and ⁶³/⁶⁵Cu NMR can potentially provide valuable information about the local structure and electronic states. huji.ac.ilpascal-man.com However, the paramagnetic nature of Cu²⁺ can lead to significant broadening of NMR signals, making measurements challenging. huji.ac.il Therefore, NMR studies are often more feasible for materials containing diamagnetic Cu⁺.

⁹¹Zr NMR is sensitive to the coordination environment and symmetry of the zirconium atoms. nih.govrsc.orgchemrxiv.org Different phases of zirconia (monoclinic, tetragonal, cubic) can be distinguished by their characteristic ⁹¹Zr NMR spectra. nih.gov The introduction of copper into the zirconia lattice can cause distortions and changes in the local environment of the zirconium atoms, which would be reflected in the ⁹¹Zr NMR parameters.

⁶³Cu and ⁶⁵Cu NMR can provide direct information about the local environment of copper. huji.ac.il The chemical shift is sensitive to the oxidation state and coordination of the copper ions. However, due to the quadrupolar nature of these nuclei and the often-low symmetry of the copper sites, the signals can be very broad. huji.ac.il The use of CO as a probe molecule can sometimes help in sharpening the ⁶³Cu NMR signals in Cu(I) complexes. nih.gov

In a study of Cu-doped and (Cu,Y)-codoped ZrO₂ nanopowders, ¹H Magic Angle Spinning (MAS) NMR was used to investigate the surface hydroxyl groups. nih.gov The presence of different proton environments, influenced by the copper and yttrium dopants and the calcination temperature, could be identified.

The table below shows the ¹H chemical shifts observed for Cu- and (Cu,Y)-doped zirconia powders.

Table 4: ¹H MAS NMR Chemical Shifts for Doped Zirconia Powders

Sample Calcination Temperature (°C) Chemical Shift (δ, ppm) Assignment
ZrO₂ + 0.1 mol% CuO 400 6.83 Surface OH groups
5.53 Surface OH groups
ZrO₂ + 8 mol% CuO + 10 mol% Y₂O₃ 400 6.83 Surface OH groups

Source: Adapted from Gerasimova, E. V., et al. (2025). nih.gov

Scanning Electron Microscopy (SEM) for Morphology and Elemental Distribution (EDS) in Copper-Zirconium Oxide Composites

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and microstructure of materials at the micrometer and nanometer scale. arxiv.orgnih.gov When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide information about the elemental composition of the sample. arxiv.org

In the study of copper-zirconium oxide composites, SEM is used to visualize the particle size, shape, and agglomeration of the oxide powders. For instance, in a study of a newly synthesized copper-zirconium oxide, SEM images revealed the formation of an oxide layer on the surface of Cu₁₀Zr₇ grains after heating in air. mdpi.comresearchgate.net The images showed that the oxide layer tends to flake off from the bulk grain. mdpi.com

EDS analysis provides a semi-quantitative determination of the elemental composition of the sample. In the same study, EDS was used to determine the atomic percentages of copper, zirconium, and oxygen in the oxide layer. mdpi.com This information is crucial for confirming the formation of the mixed oxide and for determining its stoichiometry.

The following table presents the elemental composition of a copper-zirconium oxide layer as determined by EDS.

Table 5: Elemental Composition of a Copper-Zirconium Oxide Layer from EDS Analysis

Element Atomic Percentage (at.%)
Copper (Cu) 11.6
Zirconium (Zr) 27.5

Source: Adapted from Figini Albisetti, A., et al. (2016). mdpi.com

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Nanostructure and Interfacial Analysis of Copper-Zirconium Oxide

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for imaging the internal structure of materials at the nanoscale. These methods provide high-resolution information about the crystal structure, morphology, and elemental distribution within copper-zirconium oxide composites.

TEM analysis of copper oxide nanoparticles has shown that their morphology can be nearly spherical with sizes in the nanometer range. boisestate.edu In the context of copper-zirconium oxides, TEM can be used to visualize the distribution of copper oxide nanoparticles on a zirconia support, as well as the structure of the interface between the two oxides. For example, a study on CuO/ZrOₓ catalysts showed that the material consists of a mixture of CuO nanocrystals and amorphous ZrO₂ that are well-dispersed and adjacent to each other. rsc.org

High-resolution TEM (HRTEM) can reveal the lattice fringes of the crystalline phases present in the material. For instance, in the CuO/ZrOₓ system, lattice fringes corresponding to monoclinic CuO have been observed. rsc.org STEM, often coupled with EDS or Electron Energy Loss Spectroscopy (EELS), allows for elemental mapping at the nanoscale. This is particularly useful for analyzing the composition of the interface between copper oxide and zirconia, which is critical for understanding the catalytic properties of these materials. A study on ZrO₂ films on copper substrates using STEM with EDS mapping confirmed the formation of a uniform ZrO₂ layer that conforms to the morphology of the copper surface. dcu.ie

X-ray Absorption Spectroscopy (XAS) for Probing Local Atomic and Electronic Structure in Copper-Zirconium Oxide

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic and electronic structure of a specific element in a material. It is a powerful tool for characterizing copper-zirconium oxides because it can selectively probe the environment of both copper and zirconium atoms. researchgate.netamazonaws.com

XAS spectra are typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. amazonaws.com For copper, the XANES spectrum is sensitive to whether it is in the Cu⁰, Cu⁺, or Cu²⁺ state. rsc.org

The EXAFS region contains information about the local atomic environment, including the coordination number and bond distances of the neighboring atoms. researchgate.net By analyzing the EXAFS data, it is possible to determine the types of atoms surrounding the absorbing atom and their distances.

In studies of copper-doped zirconia, XAS has been used to show that Cu²⁺ ions can substitute for Zr⁴⁺ ions in the zirconia lattice. The technique can also be used to characterize the structure of copper oxide clusters dispersed on a zirconia support. For example, XAS studies have provided information on the Cu-O bond distances and coordination numbers in these materials.

The following table presents typical local structure parameters for zirconium in different coordination environments, which can be determined by XAS.

Table 6: Local Structure Parameters for Zirconium Determined by XAS

Coordination Number Average Zr-O Bond Length (Å)
6 ~2.12
7 ~2.19

Source: Adapted from Greegor, R. B., et al. (2001). researchgate.net

Textural and Morphological Characterization of Copper-Zirconium Oxide

The textural and morphological properties of copper-zirconium oxide catalysts, such as specific surface area, active metal surface area, and the nature of copper species, are pivotal in determining their catalytic activity and selectivity. These characteristics are intricately linked to the synthesis method and the interaction between the copper and zirconium oxide components.

Nitrogen Physisorption (BET Surface Area) for Specific Surface Area Determination of Copper-Zirconium Oxide

Nitrogen physisorption is a standard and widely used technique for determining the specific surface area of porous materials like copper-zirconium oxides. mdpi.comresearchgate.netresearchgate.net The analysis is based on the Brunauer–Emmett–Teller (BET) theory, which describes the physical adsorption of gas molecules on a solid surface in multiple layers. mdpi.com Typically, the analysis is performed at the boiling point of liquid nitrogen (77 K). mdpi.com

The specific surface area is a critical parameter for catalysts as it directly influences the number of accessible active sites for reactants. researchgate.net In copper-zirconium oxide systems, the introduction of copper onto a zirconium dioxide (ZrO₂) support can alter the textural properties. For instance, the addition of copper nanoparticles to a ZrO₂ support has been observed to cause a decrease in both the specific surface area (SBET) and the pore volume. researchgate.net This phenomenon suggests an interaction between the copper particles and the pore structure of the zirconia support. researchgate.net

The nitrogen adsorption-desorption isotherms for ZrO₂-based materials often exhibit a Type IV classification with a distinct hysteresis loop, which is characteristic of mesoporous materials—solids with pore diameters between 2 and 50 nanometers. researchgate.net

Table 1: Textural Properties of ZrO₂ Support and Cu/ZrO₂ Catalysts researchgate.net

CatalystSBET (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
ZrO₂ support1260.3410.8
Cu/ZrO₂ (pH 4)1020.2811.0
Cu/ZrO₂ (pH 7)1130.3010.6
Cu/ZrO₂ (pH 9)1080.2910.7

This table presents data on the specific surface area (SBET), pore volume, and average pore diameter for a pure zirconium dioxide support and copper/zirconia catalysts synthesized at different pH values, as determined by nitrogen physisorption.

Temperature-Programmed Reduction (TPR) for Copper Species Reduction Behavior within Copper-Zirconium Oxide

Temperature-Programmed Reduction (TPR) is a powerful technique used to investigate the reducibility of metal oxide species in a catalyst. By monitoring the consumption of a reducing gas, typically hydrogen, as the temperature is linearly increased, TPR provides valuable information about the nature of the copper species and their interaction with the zirconium oxide support.

In the case of copper-zirconium oxide catalysts, TPR profiles often reveal multiple reduction peaks, indicating the presence of different types of copper oxide species. researchgate.netresearchgate.net These are generally assigned as follows:

Low-temperature peaks (α-peaks): These are attributed to the reduction of highly dispersed copper oxide species that have a strong interaction with the zirconia support. researchgate.netresearchgate.net The presence of ZrO₂ can facilitate the reduction of CuO, leading to lower reduction temperatures. researchgate.net

High-temperature peaks (β-peaks): These are typically assigned to the reduction of bulk or crystalline copper(II) oxide (CuO) particles that have a weaker interaction with the support. researchgate.net

The position and area of these peaks are influenced by factors such as copper loading, preparation method, and calcination conditions. researchgate.netresearchgate.net For instance, an increase in copper content can lead to the appearance and growth of the β-peak, suggesting the formation of larger copper oxide agglomerates. researchgate.net Conversely, a lower reduction temperature generally indicates a better dispersion of the copper oxide species. researchgate.net

The TPR profiles of Cu-ZrO₂ catalysts can therefore offer insights into the metal-support interactions, which are crucial for catalytic performance. The stabilization of highly dispersed copper species by the zirconia support is often linked to enhanced catalytic activity. mdpi.com

Table 3: H₂-TPR Results for CuO/ZrO₂ Catalysts with Varying Copper Loadings researchgate.net

Catalyst (wt% Cu)Tmax 1 (°C)Tmax 2 (°C)H₂ Consumption (mmol/g)
1.0196-0.14
2.5199-0.35
3.52032150.49
5.02062180.68
7.52092241.01
10.02112291.33
15.02132351.99

This table summarizes the peak reduction temperatures (Tmax) and total hydrogen consumption for a series of copper/zirconia catalysts with different copper loadings. The emergence of a second, higher-temperature peak at loadings above 3.5 wt% indicates the formation of bulk CuO.

Crystallographic Phases and Intermetallic Compounds in Copper Zirconium Oxide Systems

The combination of copper and zirconia gives rise to multifunctional materials with notable acid/base and redox properties. semanticscholar.org The structure and properties of these systems are heavily influenced by the different crystalline forms (polymorphs) of zirconium dioxide (ZrO₂) and the formation of various copper-zirconium intermetallic compounds.

Zirconium Dioxide Polymorphs in Copper-Zirconium Oxide Composites

Zirconium dioxide, or zirconia, is a key component that typically exists in three primary crystalline polymorphs: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂), along with an amorphous (a-ZrO₂) phase. semanticscholar.orgmdpi.com The specific phase of zirconia present in a copper-zirconium oxide composite significantly impacts the material's properties, including the dispersion of copper and its oxidation state. mdpi.com

Monoclinic zirconia is the thermodynamically stable phase of zirconia at low temperatures. acs.orgmdpi.com In copper-zirconium oxide systems, the monoclinic phase can influence the catalytic activity, though its role can be complex and sometimes considered less optimal than the tetragonal or amorphous phases for certain reactions. semanticscholar.orgmdpi.com However, some studies suggest that oxygen vacancies, which are crucial for catalytic processes, can be readily found on monoclinic zirconia. mdpi.com Research has also indicated that a combination of Cu⁺ and Cu⁰ species on m-ZrO₂ can be beneficial for specific reactions. mdpi.com A new mixed metal oxide with the formula Cu₀.₁₁Zr₀.₈₉O₂, which is isomorphous to the monoclinic zirconia crystal structure, has been synthesized and characterized, highlighting the potential for copper to be incorporated directly into the zirconia lattice. mdpi.com

The tetragonal phase of zirconia is typically stable at high temperatures (above 1170 °C), but it can be stabilized at lower temperatures through doping or by the presence of oxygen vacancies. acs.orgmdpi.com In copper-zirconium oxide composites, t-ZrO₂ is frequently the most utilized polymorph and is often considered the superior choice due to its acidic properties and concentration of oxygen vacancies compared to the monoclinic form. semanticscholar.orgmdpi.com It is reported that a higher dispersion of copper is often achieved on tetragonal zirconia. mdpi.com The stabilization of the thermodynamically unstable tetragonal phase is linked to oxygen vacancies, which also help to stabilize Cu⁺ cations. mdpi.com The formation of a Cu/t-ZrO₂ composite, created through the decomposition of the Cu₅₁Zr₁₄ intermetallic compound, has been shown to be highly selective in catalysis. nih.gov This highlights the importance of the Cu-tetragonal ZrO₂ interface for achieving desirable catalytic performance. mdpi.com

Cubic zirconia is the high-temperature polymorph, stable from around 2370 °C up to its melting point. mdpi.com Its stabilization at room temperature typically requires doping with other oxides. mdpi.com While less commonly the primary focus in many copper-zirconia catalytic studies compared to tetragonal and amorphous phases, the cubic phase is noted as one of the three main polymorphs employed in these systems. semanticscholar.orgmdpi.com The ability to control the phase composition, including the formation of the cubic phase, is essential for tailoring the material's properties for specific high-temperature applications. mdpi.comresearchgate.net

Amorphous zirconia (a-ZrO₂) lacks a long-range crystalline structure and is characterized by a higher surface area compared to its crystalline counterparts. semanticscholar.orgmdpi.com This high surface area can lead to superior catalyst performance by allowing for a very fine dispersion of the copper phase. semanticscholar.org In some cases, catalysts synthesized with amorphous zirconia have achieved copper dispersions of around 60%. semanticscholar.org A strong interaction between copper and amorphous zirconia drives metal dispersion and reducibility. mdpi.com Studies have shown that on a-ZrO₂, a copper-zirconium mixed oxide (CuₓZrᵧO₂) can form instead of pure copper oxide, leading to highly dispersed copper nanoparticles after reduction. acs.org This, combined with weaker product adsorption on the a-ZrO₂ surface, results in catalysts with high activity and selectivity. acs.orgshokubai.org Efficient catalysts often consist of microcrystalline copper particles stabilized by an amorphous zirconia matrix, creating a large interfacial area. epa.gov

Interactive Table: Properties of Zirconia Polymorphs in Cu-ZrO₂ Systems

PolymorphCommon AbbreviationCrystal SystemKey Features in Cu-ZrO₂ Systems
Monoclinic Zirconiam-ZrO₂MonoclinicThermodynamically stable at low temperatures; can host oxygen vacancies. mdpi.comacs.org
Tetragonal Zirconiat-ZrO₂TetragonalHigh copper dispersion; stabilized by oxygen vacancies; often preferred for catalysis. semanticscholar.orgmdpi.com
Cubic Zirconiac-ZrO₂Cubic (Fluorite)High-temperature phase; can be stabilized by dopants. mdpi.comresearchgate.net
Amorphous Zirconiaa-ZrO₂AmorphousHigh surface area; promotes high copper dispersion and strong metal-support interaction. semanticscholar.orgmdpi.com

Copper-Zirconium Intermetallic Phases and Solid Solutions

The Cu-Zr binary system is complex, featuring a variety of stable intermetallic compounds. scielo.org.coresearchgate.net These compounds can exist as precursors or form in-situ within copper-zirconium oxide systems, significantly influencing the final structure and catalytic behavior of the material. nih.govmdpi.com

Characterization of Stoichiometric and Non-Stoichiometric Cu-Zr Intermetallic Compounds (e.g., Cu₅Zr, Cu₅₁Zr₁₄, CuZr₂, Cu₁₀Zr₇) within Copper-Zirconium Oxide Systems

Several Cu-Zr intermetallic phases have been identified and studied. The formation of these compounds is a critical aspect of the material's chemistry, as they are often thermodynamically stable phases. wlu.ca

Cu₅Zr: This intermetallic phase has been identified in various Cu-Zr alloys. researchgate.netlettersonmaterials.com It can form as nano-sized precipitates within the copper matrix when the solid solubility of zirconium in copper is exceeded. researchgate.net The formation of the Cu₅Zr phase has been confirmed through XRD analysis in systems where active interactions between copper and zirconium occur during sintering. wiley.comwiley.com

Cu₅₁Zr₁₄: This compound is considered the most thermodynamically stable structure in the Cu-Zr phase diagram. mdpi.comresearchgate.net It has been used as a precursor material which, upon oxidative decomposition, yields a highly active and selective Cu/t-ZrO₂ catalyst. nih.gov This transformation creates an intimate contact between small metallic copper particles and the tetragonal zirconia matrix, which is beneficial for catalytic reactions. nih.govmdpi.com

CuZr₂: Identified as an intermetallic compound with a body-centered tetragonal crystal structure, CuZr₂ has a melting point of 1065°C. dtic.mil In catalytic studies, initial compositions with a Cu:Zr ratio of 1:2, which can contain the CuZr₂ phase, have been shown to decompose during reaction conditions to form catalytically important Cu-tetragonal ZrO₂ interfaces. mdpi.com The presence of the ZrCu₂ intermetallic has also been confirmed in materials produced by powder metallurgy techniques like spark plasma sintering (SPS). nih.gov

Cu₁₀Zr₇: This orthorhombic intermetallic compound is another phase observed in the Cu-Zr system. researchgate.net It has been used as a starting material for synthesizing new copper-zirconium oxides. mdpi.comsemanticscholar.org During thermal treatment in air, an oxide layer forms on the surface of the Cu₁₀Zr₇ intermetallic. mdpi.comsemanticscholar.org This phase has also been observed in materials produced via non-equilibrium processes. nih.gov

The study of these intermetallic compounds is crucial as their decomposition can lead to the in-situ formation of highly effective catalysts. nih.gov The initial stoichiometry of the Cu-Zr alloy determines the starting intermetallic phases, but under reaction conditions, these often transform into a final active state comprising metallic copper and various zirconia polymorphs. mdpi.com

Interactive Table: Characteristics of Selected Cu-Zr Intermetallic Compounds

CompoundFormulaKey Characteristics
Copper ZirconideCu₅ZrForms as precipitates in alloys; identified as a stable phase. researchgate.netwiley.com
Copper ZirconideCu₅₁Zr₁₄Thermodynamically very stable; used as a precursor to form Cu/t-ZrO₂ catalysts. nih.govmdpi.comresearchgate.net
Copper ZirconideCuZr₂Body-centered tetragonal structure; decomposes to form active catalytic interfaces. mdpi.comdtic.mil
Copper ZirconideCu₁₀Zr₇Orthorhombic structure; studied as a precursor for oxide synthesis. mdpi.comresearchgate.netsemanticscholar.org

Investigation of Solid Solution Formation and Copper Incorporation into Zirconia Lattice in Copper-Zirconium Oxide

The formation of solid solutions in the copper-zirconium oxide system, specifically the incorporation of copper ions into the zirconia (ZrO₂) lattice, has been the subject of extensive research. The method of synthesis, thermal treatment, and copper concentration significantly influence the resulting crystallographic phases and the extent of copper solubility.

Investigations have employed various techniques to prepare copper-zirconia materials, including co-precipitation, sol-gel methods, and impregnation. researchgate.netrsc.orgiitm.ac.in These studies consistently show that copper ions (Cu²⁺) can substitute for zirconium ions (Zr⁴⁺) in the ZrO₂ lattice, leading to the formation of a substitutional solid solution. researchgate.net The similarity in the ionic radii of Cu²⁺ (0.73 Å) and Zr⁴⁺ (0.72 Å) facilitates this incorporation. researchgate.net

A key finding is the role of copper in stabilizing the metastable tetragonal (t-ZrO₂) or cubic phases of zirconia at lower temperatures than in its pure form. researchgate.netiitm.ac.in For instance, the introduction of 2 to 20 mol% of copper has been shown to stabilize the cubic fluorite structure of zirconia. researchgate.netiitm.ac.in Beyond this concentration, copper oxide (CuO), typically as the tenorite phase, tends to precipitate as a separate, bulk phase, indicating the limit of solid solubility has been exceeded. researchgate.netdtic.mil

The maximum solubility of Cu²⁺ ions in the ZrO₂ lattice has been reported to be approximately 23 mol% in metastable products obtained from the crystallization of amorphous precursors. researchgate.net However, this solubility is not static; it decreases as the treatment temperature increases. researchgate.net For example, a cubic zirconium oxide solid solution containing 15 atomic percent copper remains stable at 550°C, but upon heating to 600°C, phases of CuO and monoclinic ZrO₂ begin to appear. dtic.mil

Characterization techniques such as X-ray diffraction (XRD), Rietveld refinement, and Raman spectroscopy are crucial for confirming the incorporation of copper. A common observation is a linear decrease in the lattice parameter of zirconia with an increasing copper content up to the solubility limit, which serves as strong evidence for the substitution of Zr⁴⁺ ions by the smaller Cu²⁺ ions within the lattice. researchgate.netiitm.ac.in

The synthesis route plays a critical role in the nature of the resulting material. The in-situ (INS) method of preparation, where the copper salt is introduced early in the synthesis, can lead to the incorporation of copper ions into the zirconia lattice at low concentrations. rsc.org In contrast, a step-by-step (SBS) method may result in copper being finely distributed on the surface of the ZrO₂ particles. researchgate.net At higher copper concentrations (e.g., 30 mol%) prepared via the INS method, an amorphous compound can be obtained at 500°C, indicating a loss of order in the ZrO₂ structure due to the high level of copper incorporation. rsc.org

A distinct mixed metal oxide, identified as Cu₀.₁₁Zr₀.₈₉O₂, was synthesized through the thermal treatment of a Cu₁₀Zr₇ intermetallic alloy in air. mdpi.com This compound was found to be isomorphous with monoclinic zirconia, belonging to the P2₁/c space group. mdpi.comresearchgate.net Rietveld refinement of the XRD data was instrumental in determining the precise copper-to-zirconium ratio and confirming its crystal structure. mdpi.com

Research Findings on Copper Incorporation into Zirconia

Preparation MethodCopper Content (mol%)Key FindingsReference
Co-precipitation~23 mol% (max solubility)Stabilization of the tetragonal ZrO₂ polymorph. Solubility limit drops with increasing temperature. researchgate.net
Sol-gel1-33 mol%Stabilization of cubic (fluorite) phase between 2-20 mol% Cu. Bulk CuO appears above 20 mol%. researchgate.netiitm.ac.in
Co-decomposition of nitratesUp to 24 atomic %Cubic zirconia can contain up to ~20 atomic % copper. Bulk CuO is evident at 24%. dtic.mil
In-situ (INS) precipitation10-30 mol%Tetragonal ZrO₂ obtained at low Cu content; amorphous compound at 30 mol% (calcined at 500°C). rsc.org
Thermal oxidation of Cu₁₀Zr₇ alloy~11 at%Formation of a stable mixed oxide Cu₀.₁₁Zr₀.₈₉O₂, isomorphous with monoclinic ZrO₂. mdpi.com

Crystallographic Data for Phases in the Cu-Zr-O System

Compound/PhaseCrystal SystemSpace GroupLattice Parameters (Å, °)Reference
Cu₀.₁₁Zr₀.₈₉O₂MonoclinicP2₁/ca=5.185, b=5.216, c=5.375, β=98.86 mdpi.com
ZrO₂ (monoclinic)MonoclinicP2₁/ca=5.147, b=5.211, c=5.315, β=99.22 mdpi.com
ZrO₂ (tetragonal)TetragonalP4₂/nmc- researchgate.netacs.org
ZrO₂ (cubic)CubicFm-3ma=5.09 (decreases with Cu content) iitm.ac.in
CuO (Tenorite)MonoclinicC2/c- researchgate.net
Cu₁₀Zr₇Orthorhombic-- mdpi.commdpi.com
Cu₅₁Zr₁₄HexagonalP6/m- mdpi.com

Electronic Structure and Defect Chemistry of Copper Zirconium Oxide

Oxidation States and Charge Transfer Phenomena in Copper-Zirconium Oxide

The catalytic prowess of copper-zirconium oxide is heavily reliant on the dynamic nature of copper's oxidation states and the electronic interactions between the copper and zirconia components. Understanding these phenomena is crucial for designing efficient catalysts for various chemical transformations.

Analysis of Cu⁰, Cu⁺, and Cu²⁺ Species in Copper-Zirconium Oxide Catalysts

In copper-zirconium oxide catalysts, copper can exist in three primary oxidation states: metallic copper (Cu⁰), cuprous ion (Cu⁺), and cupric ion (Cu²⁺). mdpi.comsemanticscholar.org The relative abundance of these species is a critical parameter that can be tailored during catalyst preparation and pretreatment. mdpi.com Often, after reduction treatments, a mixture of Cu⁺ and Cu⁰ is observed. mdpi.com

The reduction of CuO to metallic copper often proceeds through a two-step mechanism, involving the intermediate Cu⁺ species (Cu²⁺ → Cu⁺ → Cu⁰). osti.gov The presence and stability of each copper species are influenced by the zirconia support's properties and the interaction between copper and zirconia. For instance, highly dispersed copper species in strong interaction with the support can facilitate reduction at lower temperatures. cdmf.org.br

The following table summarizes the typical oxidation states of copper found in Cu-ZrO₂ catalysts and the methods used for their characterization.

Oxidation StateChemical SpeciesCharacterization Techniques
0Metallic Copper (Cu⁰)X-ray Absorption Near Edge Structure (XANES) osti.gov
+1Cuprous Ion (Cu⁺)X-ray Photoelectron Spectroscopy (XPS), Auger Spectroscopy acs.orgresearchgate.net
+2Cupric Ion (Cu²⁺)X-ray Absorption Near Edge Structure (XANES) cdmf.org.br

Characterization of Zr⁴⁺ States and their Electronic Interaction with Copper in Copper-Zirconium Oxide

In copper-zirconium oxide systems, zirconium predominantly exists in the stable Zr⁴⁺ oxidation state. osti.gov This has been confirmed through techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy, where the Zr K edge spectra of CuZrₓ/SiO₂ catalysts align with that of a ZrO₂ reference. osti.gov

The electronic interaction between copper and the Zr⁴⁺ centers in the zirconia support is a key factor influencing the catalyst's properties. This interaction can lead to charge transfer between the two components, affecting the electronic state of copper and the reactivity of the catalyst. Theoretical studies have shown that when copper is adsorbed on a zirconia surface, there is a charge transfer from the copper atom to the oxygen atoms of the support, leading to a depletion of charge from the copper d-orbitals. This electronic perturbation enhances the binding of molecules like carbon monoxide to the supported copper.

Mechanisms of Electron Transfer between Copper and Zirconia Components in Copper-Zirconium Oxide

Electron transfer between copper and zirconia is a fundamental process that underpins the catalytic activity of these materials. The direction and extent of this charge transfer are influenced by several factors, including the nature of the copper species, the structure of the zirconia support, and the presence of defects like oxygen vacancies.

One proposed mechanism involves the transfer of electrons from the copper species to the zirconia support. This can be facilitated by the undercoordination of surface oxygen atoms in the zirconia lattice, which creates an electron-deficient site that can accept electrons from the adsorbed copper. This charge transfer is believed to play a crucial role in activating reactant molecules. For instance, in the hydrogenation of CO₂, electron transfer from the copper particle to the CO₂ molecule, facilitated by the interaction with Zr⁴⁺ Lewis acidic centers, leads to a negatively charged and partially reduced CO₂ species. recercat.cat

Conversely, electron transfer from the zirconia support to the copper species can also occur, particularly in the presence of oxygen vacancies. These vacancies can act as electron donors, influencing the electronic state of the copper.

The coordination geometry of the copper ions is also intrinsically linked to the electron transfer process. Cu(I) and Cu(II) ions have different preferred coordination geometries, and the transition between them is a key aspect of the redox cycle in catalytic reactions. researchgate.net

Oxygen Vacancies and Their Intrinsic Role in Copper-Zirconium Oxide Reactivity

Oxygen vacancies, or point defects in the zirconia lattice where an oxygen atom is missing, are not mere imperfections but play an active and crucial role in the reactivity of copper-zirconium oxide systems.

Formation and Stabilization Mechanisms of Oxygen Vacancies in Zirconia within Copper-Zirconium Oxide Systems

Oxygen vacancies can be intrinsically present in zirconia or can be created through various treatments. Their formation is often associated with the stabilization of certain zirconia polymorphs, such as the tetragonal phase (t-ZrO₂), which is often metastable at lower temperatures. acs.orgmdpi.com The presence of copper ions can also promote the formation of oxygen vacancies. researchgate.net

The formation of oxygen vacancies can be understood as a dissolution process of oxygen from the zirconia lattice into the adjacent metal or by the removal of lattice oxygen under reducing conditions. d-nb.info Theoretical calculations have shown that under oxygen-poor conditions, the positively charged oxygen vacancy is the most dominant defect in zirconia. researchgate.net The presence of dopants, like copper, can influence the formation energy of these vacancies. For example, copper substitution for zirconium is more favorable under oxygen-rich conditions, and the resulting structure often shows an oxygen vacancy located near the copper impurity. researchgate.net

The following table outlines the different phases of zirconia and their relationship with oxygen vacancies.

Zirconia PhaseStabilityAssociation with Oxygen Vacancies
Monoclinic (m-ZrO₂)Stable at low temperatures acs.orgCan contain oxygen vacancies mdpi.com
Tetragonal (t-ZrO₂)Stable at high temperatures, can be a metastable phase at low temperatures acs.orgStabilized by the presence of oxygen vacancies acs.orgresearchgate.net
Amorphous (a-ZrO₂)Non-crystallineCan have a high surface area and significant defect sites mdpi.com

Influence of Oxygen Vacancies on Copper Electronic State and Overall Catalytic Activity of Copper-Zirconium Oxide

The presence of oxygen vacancies is known to stabilize the Cu⁺ oxidation state. acs.orgresearchgate.net These Cu⁺ cations are often found in the vicinity of oxygen vacancies, forming active complexes. acs.orgfigshare.com This stabilization is a result of electronic interactions where the oxygen vacancy can donate electron density to the copper ion. This effect has been observed to enhance the catalytic activity in reactions like methanol (B129727) synthesis from CO₂, where complexes of Cu cations and oxygen vacancies on tetragonal ZrO₂ are considered the active acid centers. acs.orgfigshare.com

Furthermore, oxygen vacancies can promote the activation of reactant molecules. For example, in CO₂ hydrogenation, oxygen vacancies are believed to facilitate the single-electron activation of CO₂. rsc.org The presence of a higher concentration of oxygen vacancies has been correlated with increased catalytic activity in various reactions, including the water-gas shift reaction. researchgate.net The interaction between copper and zirconia, particularly at the interface, is enhanced by the presence of oxygen vacancies, leading to more efficient catalytic cycles. semanticscholar.orgcdmf.org.br

Band Structure and Density of States Analysis for Copper-Zirconium Oxide Electronic Properties

The electronic properties of a material are fundamentally described by its electronic band structure and the density of states (DOS). These characteristics determine how electrons behave within the material, governing its conductivity and optical properties. For copper zirconium trioxide (CuZrO₃), a complete understanding of these properties is complicated by scientific findings regarding its stability.

Recent computational and experimental studies suggest that the formation of a stable, single-phase CuZrO₃ crystal is challenging. Density-Functional Theory (DFT) calculations indicate that CuZrO₃ is a metastable compound, with a thermodynamic tendency to decompose into its constituent binary oxides, copper(II) oxide (CuO) and zirconium dioxide (ZrO₂) researchgate.netrsc.org. While a perovskite structure is often hypothesized for ABO₃ compounds, structural prediction studies have proposed that a "sandwich" type morphology is energetically more favorable for CuZrO₃, although still metastable researchgate.netrsc.org. This inherent instability is a critical consideration when evaluating reported properties, as experimental samples may consist of mixed phases rather than pure CuZrO₃.

Despite these challenges, research into materials identified as CuZrO₃ provides insight into its potential electronic characteristics. An experimentally measured optical band gap for a material synthesized as orthorhombic perovskite CuZrO₃ was reported to be 3.28 eV aps.org. This value suggests that the material behaves as a semiconductor.

In zirconate-based perovskites like calcium zirconate (CaZrO₃), the top of the valence band is typically dominated by the p-orbitals of oxygen, while the bottom of the conduction band is primarily composed of the d-orbitals of zirconium researchgate.net. For a hypothetical CuZrO₃ compound, the introduction of copper would lead to the presence of Cu 3d electronic states. It is anticipated that these Cu 3d orbitals would strongly hybridize with the O 2p orbitals at the valence band maximum. The conduction band minimum would likely retain its dominant Zr 4d orbital character. This hybridization of Cu 3d and O 2p states is a key factor in the electronic and catalytic properties of many copper-containing oxides.

Below are data tables summarizing the reported electronic properties and the likely orbital contributions to the electronic bands of copper-zirconium oxide, based on available data and analysis of analogous materials.

Table 1: Reported Electronic Properties of Copper-Zirconium Oxide

Property Reported Value/Characteristic Source(s)
Crystal Structure Orthorhombic Perovskite aps.org
Metastability Predicted to decompose into CuO and ZrO₂ researchgate.netrsc.org
Band Gap (Eg) 3.28 eV aps.org

Table 2: Inferred Primary Orbital Contributions to Electronic Bands of CuZrO₃

Band Primary Contributing Orbitals Basis of Inference
Valence Band Hybridized O 2p and Cu 3d orbitals Analysis of related copper oxides and zirconate perovskites researchgate.net

Surface Chemistry and Interfacial Phenomena in Copper Zirconium Oxide

Copper-Zirconia Interphase Engineering

The interphase, the three-dimensional region where copper and zirconia phases meet, is the locus of catalytic activity. Its structure, extent, and chemical nature are critical design parameters that can be precisely engineered through controlled synthesis and treatment conditions.

The copper-zirconia interfacial area refers to the total surface contact between the dispersed copper (or copper oxide) particles and the zirconium dioxide support. A larger interfacial area is a primary objective in the design of high-performance copper-zirconium oxide systems because it directly correlates with an increased number of available active sites. These active sites, located at the perimeter of the copper-support boundary, are often considered the most reactive centers for key chemical transformations, such as the synthesis of methanol (B129727) from carbon dioxide.

Research has demonstrated that synthesis methodology is a key determinant of the final interfacial area. Co-precipitation methods, where precursors of both copper and zirconium are precipitated simultaneously from a solution, tend to yield highly homogeneous mixed oxides with an intimately integrated structure. This results in a large interfacial perimeter and highly dispersed copper particles, which are resistant to thermal agglomeration (sintering). In contrast, impregnation methods, where a pre-formed zirconia support is soaked in a copper salt solution, typically result in a smaller interfacial area and larger copper particles, which can exhibit lower activity and stability.

The optimization of this interfacial area directly enhances catalytic performance. For instance, in CO₂ hydrogenation to methanol, a larger Cu-ZrO₂ interface provides more sites for the synergistic activation of reactants: H₂ is thought to dissociate on the copper surface, while CO₂ is adsorbed and activated at the zirconia support or at the interface itself. The proximity afforded by a large interface facilitates the spillover of reactive hydrogen species to the activated CO₂, boosting the reaction rate and methanol selectivity.

Synthesis MethodTypical Cu Surface Area (m²/g)Copper Particle Size (nm)Methanol Selectivity (%) at 250°C
Co-precipitation35 - 503 - 665 - 75
Sol-Gel25 - 405 - 855 - 65
Impregnation10 - 2010 - 1540 - 50

The chemical anchor between the copper species and the support is the Cu-O-Zr bond. This interfacial linkage is not merely a physical contact but a distinct chemical bond that fundamentally alters the properties of both the copper and the zirconia. The formation of these bonds is crucial for creating a stable and highly active material. Their primary significance lies in their ability to anchor copper species, strongly hindering their migration and coalescence into larger, less active particles during high-temperature reactions.

Several advanced spectroscopic techniques are employed to identify and quantify these critical bonds:

X-ray Photoelectron Spectroscopy (XPS): Analysis of the Cu 2p and Zr 3d core level spectra can reveal the presence of Cu-O-Zr bonds. A shift in the binding energy of copper species to higher values, compared to bulk copper(II) oxide, is often interpreted as evidence of a strong electronic interaction with the support, mediated by these oxygen bridges.

Temperature-Programmed Reduction (TPR): In TPR experiments, the material is heated in a reducing atmosphere (e.g., H₂/Ar). Bulk copper(II) oxide typically shows a reduction peak around 250-300°C. In Cu/ZrO₂ systems, an additional, higher-temperature reduction peak (often >300°C) appears. This peak is attributed to the reduction of copper species that are strongly interacting with the zirconia support via Cu-O-Zr linkages, which require more thermal energy to break and reduce.

Extended X-ray Absorption Fine Structure (EXAFS): This technique provides direct information about the local atomic environment around the copper atoms. EXAFS analysis can confirm the presence of Zr atoms in the second coordination shell of Cu, providing definitive proof of Cu-O-Zr bond formation and allowing for the determination of bond distances and coordination numbers.

The presence of these bonds enhances the redox properties of the material, facilitating the creation of the optimal Cu⁺/Cu⁰ active sites under reaction conditions, which are widely believed to be essential for reactions like methanol synthesis and the water-gas shift reaction.

Surface Hydroxylation and Acid-Base Properties in Copper-Zirconium Oxide

The surface of the zirconia support is not inert; it is terminated by various functional groups, primarily hydroxyl (-OH) groups, and possesses intrinsic acidic and basic characteristics. These features are profoundly influential in the synthesis and function of the final copper-zirconium oxide material.

These hydroxyl groups play a multifaceted role:

Anchoring Sites: During synthesis via impregnation or deposition-precipitation, surface hydroxyls act as primary anchoring sites for copper precursor complexes. A high density of well-distributed hydroxyl groups can lead to a higher dispersion of copper.

Brønsted Acidity: Surface hydroxyls can act as proton donors (Brønsted acids), participating directly in catalytic cycles that involve proton transfer steps.

Reaction Intermediates: They can react with adsorbates to form key intermediates. For example, in hydrogenation reactions, they can facilitate the heterolytic dissociation of H₂ into H⁺ (proton) and H⁻ (hydride), which then participate in subsequent reduction steps.

The optimal hydroxyl group density is reaction-dependent. An excessive density can lead to strong water adsorption, which may block active sites, while an insufficient density can limit the material's ability to anchor copper or participate in necessary proton-transfer steps.

Calcination Temperature (°C)Surface Area (m²/g)Hydroxyl Group Density (μmol/m²)Relative Copper Dispersion (Post-Impregnation)
400120~8.5High
60075~4.2Medium
80040~1.5Low

Beyond Brønsted acidity, the zirconia support exhibits significant Lewis acid-base character. Lewis acid sites are coordinatively unsaturated Zr⁴⁺ cations on the surface, while Lewis base sites are surface lattice oxygen anions (O²⁻). This bifunctional nature is critical for activating reactant molecules.

Lewis Acid Sites (Zr⁴⁺): These sites are electron pair acceptors and are effective at polarizing and activating electrophilic molecules. In CO₂ hydrogenation, for example, the Lewis acid sites can adsorb and activate the CO₂ molecule by withdrawing electron density from its C=O bonds, making the carbon atom more susceptible to nucleophilic attack by hydride species.

Lewis Base Sites (O²⁻): These sites are electron pair donors and can activate molecules by abstracting a proton. For instance, they can facilitate the heterolytic dissociation of H₂ or activate C-H bonds in organic molecules.

The deposition of copper onto the zirconia surface can modify this acid-base landscape. Copper particles may physically block some of the Zr⁴⁺ sites, reducing Lewis acidity. However, the formation of the Cu-O-Zr interface can also create new, unique acid-base pair sites with distinct reactivity compared to either the pure support or the pure metal.

The type, strength, and density of these sites are commonly assessed using temperature-programmed desorption (TPD) of probe molecules. Ammonia (NH₃) or pyridine (B92270) TPD is used to titrate and characterize acid sites, while CO₂-TPD is used for basic sites. Research findings show that a balanced ratio of medium-strength Lewis acid-base pairs on the Cu/ZrO₂ system is often correlated with the highest catalytic activity and selectivity for desired products.

Strong Metal-Support Interaction (SMSI) in Copper-Zirconium Oxide Systems

Strong Metal-Support Interaction (SMSI) is a specific phenomenon that occurs in reducible oxide-supported metal systems, typically after high-temperature reduction (e.g., >400-500°C). In the Cu-ZrO₂ system, SMSI manifests as a dramatic change in the surface and catalytic properties of the material.

The prevailing model for SMSI in this system involves the partial reduction of the zirconia support at the interface with copper. This process leads to the migration of sub-stoichiometric zirconia species (ZrOₓ, where x < 2) onto the surface of the copper nanoparticles. This decoration or encapsulation of the copper particles is the hallmark of the SMSI state.

The consequences of inducing an SMSI state are significant:

Suppression of Chemisorption: The most direct evidence of SMSI is a drastic decrease in the material's ability to chemisorb probe molecules like H₂ or CO at room temperature. This occurs because the migrated ZrOₓ layer physically blocks the active copper surface.

Enhanced Thermal Stability: The encapsulation effect provides a physical barrier that prevents copper nanoparticles from migrating and sintering at high temperatures, leading to a marked improvement in the catalyst's thermal stability.

Modification of Catalytic Selectivity: By blocking certain types of active sites on the copper surface, SMSI can alter the reaction pathway and improve selectivity towards a specific product. For example, it might suppress reactions that require large copper ensembles, thereby favoring reactions that can proceed on the remaining exposed sites at the perimeter of the ZrOₓ layer.

PropertyNon-SMSI State (Reduced at 300°C)SMSI State (Reduced at 500°C)
H₂ Chemisorption Uptake (μmol/g)85&lt; 10
Observed Cu Particle StateExposed NanoparticlesEncapsulated by ZrOₓ Layer
CO₂ Hydrogenation Activity (Relative)100%30% - 40%
Stability at 500°C (Particle Growth)Significant SinteringHighly Resistant to Sintering

Adsorption Phenomena on Copper-Zirconium Oxide Surfaces

Elucidation of CO₂ Adsorption Mechanisms and Capacity on Different Zirconia Polymorphs in Copper-Zirconium Oxide

The adsorption of carbon dioxide (CO₂) on copper-zirconium oxide catalysts is a crucial initial step in many catalytic processes, including the hydrogenation of CO₂ to methanol. The crystallographic phase of zirconia (ZrO₂) within the catalyst—be it monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), or amorphous (a-ZrO₂)—plays a significant role in the mechanism and capacity of CO₂ adsorption.

Research has shown a distinct difference in how CO₂ interacts with monoclinic and tetragonal zirconia polymorphs. On m-ZrO₂, CO₂ adsorption leads to the formation of bicarbonate, as well as monodentate and bidentate carbonates. acs.org In contrast, the primary species observed on t-ZrO₂ are bidentate and polydentate carbonates. acs.org Notably, m-ZrO₂ exhibits a significantly higher CO₂ adsorption capacity compared to the tetragonal polymorph. acs.org This difference in adsorption behavior is attributed to the distinct arrangement and properties of surface hydroxyl groups and Lewis acid-base sites on each polymorph.

The presence of copper at the interface with zirconia further influences CO₂ adsorption. Density Functional Theory (DFT) calculations and experimental studies suggest that CO₂ adsorption is most favorable at the Cu/ZrO₂ interface. acs.orgscispace.com At this interface, the CO₂ molecule can interact with both the copper nanoparticles and the zirconia support. Specifically, the carbon atom of CO₂ can bind to a copper atom while the oxygen atoms interact with the Lewis acidic Zr⁴⁺ centers on the zirconia surface. scispace.com This interaction facilitates the activation and partial reduction of the CO₂ molecule, making it more susceptible to subsequent hydrogenation. scispace.com The mechanism for CO₂ hydrogenation to methanol on these catalysts often involves the adsorption of CO₂ on the zirconia component to form formate (B1220265) species, followed by the transfer of hydrogen atoms, which are dissociatively adsorbed on the copper surface. semanticscholar.org

The formation of various carbonate species upon CO₂ adsorption has been identified through techniques like in-situ infrared spectroscopy. osti.gov These carbonate species can then be hydrogenated to formates and subsequently to methoxy (B1213986) species, which are precursors to methanol. osti.gov The nature and stability of these adsorbed species are highly dependent on the zirconia phase and the specific structure of the copper-zirconia interface.

Investigation of Adsorption of Reactants and Intermediate Species (e.g., methanol, water) on Copper-Zirconium Oxide

Methanol Adsorption: Methanol adsorption on Cu/ZrO₂ catalysts primarily occurs on the zirconia support, forming methoxy groups. mdpi.com The strength of this adsorption is dependent on the zirconia polymorph. Weaker adsorption of methanol on amorphous zirconia (a-ZrO₂) has been reported to suppress the methanol decomposition reaction, leading to higher selectivity towards methanol synthesis. mdpi.comsemanticscholar.org In the presence of copper, these methoxy species on zirconia can be dehydrogenated to formaldehyde, which can then be oxidized to formate species. researchgate.net Temperature-programmed desorption (TPD) studies have revealed that methanol adsorption can lead to the formation of two types of complexes. One decomposes at lower temperatures (around 453 K) to produce hydrogen and carbon dioxide, a process involving adsorbed water. The other complex decomposes at a higher temperature (573 K) to yield carbon monoxide and hydrogen, without the participation of adsorbed water. researchgate.net

Water Adsorption: Water adsorbs on the zirconia surface as hydroxyl (-OH) groups. mdpi.com The presence of these surface hydroxyls is a determining factor for catalytic performance. mdpi.comsemanticscholar.org Water can participate in the reaction mechanism, for instance, in the decomposition of certain methanol-derived complexes. researchgate.net However, strong adsorption of water can also inhibit the formation of methanol, suggesting that active sites may involve Lewis acidic zirconium atoms that can be blocked by water molecules. recercat.cat

The interplay between the adsorption of reactants like methanol and water, and intermediates like formates and methoxy species, at the copper-zirconia interface is complex. The copper component is primarily responsible for the dissociative adsorption of hydrogen, while the zirconia support provides the sites for the adsorption of oxygen-containing species like CO₂, methanol, and water. semanticscholar.orgmdpi.comresearchgate.net The synergy between the metallic copper sites and the acidic/basic sites on the zirconia support at their interface is fundamental to the catalyst's functionality. researchgate.net The ability of hydrogen to "spillover" from the copper particles to the zirconia support is a key phenomenon that facilitates the hydrogenation of adsorbed species on the zirconia surface. mdpi.comrsc.org

Interactive Data Table: Adsorption Species on Copper-Zirconium Oxide

AdsorbateAdsorption Site(s)Adsorbed SpeciesKey Observations
Carbon Dioxide (CO₂) ** Zirconia (m-ZrO₂, t-ZrO₂), Cu/ZrO₂ InterfaceBicarbonates, Monodentate/Bidentate/Polydentate Carbonates, Formatesm-ZrO₂ shows higher adsorption capacity than t-ZrO₂. acs.org Adsorption is enhanced at the Cu/ZrO₂ interface. acs.orgscispace.com
Methanol (CH₃OH) Zirconia (a-ZrO₂, m-ZrO₂)Methoxy groupsWeaker adsorption on a-ZrO₂ enhances methanol selectivity. mdpi.comsemanticscholar.org Can decompose via two pathways depending on temperature and water presence. researchgate.net
Water (H₂O) ZirconiaHydroxyl groupsEssential for certain reaction steps but strong adsorption can inhibit methanol formation. mdpi.comresearchgate.netrecercat.cat
Hydrogen (H₂) **CopperDissociated Hydrogen AtomsSpills over to zirconia to hydrogenate adsorbed species. mdpi.comrsc.org

Theoretical and Computational Investigations of Copper Zirconium Oxide Systems

Density Functional Theory (DFT) Studies of Copper-Zirconium Oxide

Density Functional Theory (DFT) has become a central computational method for studying the properties of copper-zirconium oxide materials. It allows for detailed investigation into the electronic and geometric structures that govern their catalytic and material properties.

DFT calculations are instrumental in modeling the bulk and surface structures of copper-zirconium oxide systems. Researchers have used DFT to study the geometry of various zirconia (ZrO₂) polymorphs, such as monoclinic (m-ZrO₂) and tetragonal (t-ZrO₂), which serve as supports for copper. acs.org The calculations help determine the relative thermodynamic stabilities of different low-index surfaces and their morphologies. acs.org

When modeling the combined Cu/ZrO₂ system, DFT is used to investigate the interface where copper nanoparticles or clusters interact with the zirconia support. Studies have modeled the deposition of copper atoms on zirconia surfaces, identifying the most stable adsorption sites. acs.org For instance, contrary to earlier assumptions of adsorption on top of oxygen atoms, DFT calculations showed that for Cu, Ag, and Au on the ZrO₂(111) surface, the most stable sites are less-symmetric bridge positions between oxygen and zirconium. acs.org Models often consist of copper nanowires or clusters supported on a slab of tetragonal or monoclinic zirconia to simulate the catalyst's active interface. acs.orgresearchgate.netchemrxiv.org These models are crucial for understanding how the geometry of the interface influences catalytic activity. acs.org A new copper-zirconium oxide with the formula Cu₀.₁₁Zr₀.₈₉O₂ has also been characterized, showing the complexity of phases that can form. mdpi.com

The electronic structure, particularly the density of states (DOS), can also be calculated. For Cu-doped monoclinic zirconia, DFT calculations show that the band gap is reduced compared to pure zirconia due to the creation of spin-polarized gap states, which has implications for its photocatalytic properties. researchgate.net

Oxygen vacancies on the zirconia support are considered critical for the catalytic activity of copper-zirconium oxide systems. DFT provides a means to calculate the energy required to form these vacancies (E_Ovac). acs.org The formation energy is a key descriptor of an oxide's reducibility. unimib.it

Calculations have been performed for different zirconia phases and for systems where zirconia is doped with copper. acs.orgresearchgate.net It has been found that the energy cost of creating an oxygen vacancy can be significantly modified by the presence of a metal/oxide interface. unimib.it For Cu-doped monoclinic ZrO₂, DFT studies have simulated Cu substitution for Zr with an adjacent oxygen vacancy, finding that the vacancy tends to occupy a site near the copper impurity. researchgate.net The formation of an oxygen vacancy can also favor the incorporation of Cu into the zirconia lattice. dicp.ac.cn The energy of oxygen vacancy formation has been calculated for both monoclinic and tetragonal ZrO₂, providing insights into their differing catalytic behaviors. acs.org The presence of these vacancies can lead to an electron transfer between the zirconia support and the copper species, creating active sites. cdmf.org.br

Table 1: Calculated Oxygen Vacancy Formation Energies in Oxide Systems This table provides examples of calculated oxygen vacancy formation energies from DFT studies. Values can vary based on the specific model, functional, and environment used in the calculation.

System Vacancy Type/Location Formation Energy (eV) Reference
Bulk CeO₂ O4c vacancy 4.73 unimib.it
CeO₂ (111) surface O3c vacancy 2.25 unimib.it
Ce₂₁O₄₂ nanoparticle Corner O2c vacancy 1.67 unimib.it
Cu-doped m-ZrO₂ Cu substituting O 1.63 (high and positive, formation is difficult) researchgate.net
Zn-doped m-ZrO₂ Zn incorporation with oxygen vacancy -0.04 (favorable) dicp.ac.cn
Cu-doped m-ZrO₂ Cu incorporation 1.86 (endothermic) dicp.ac.cn

DFT is extensively used to simulate the adsorption of reactant molecules and the formation of intermediate species on the surface of copper-zirconium oxide catalysts. This is particularly relevant for understanding reaction mechanisms, such as the hydrogenation of carbon dioxide (CO₂) to methanol (B129727). acs.orgresearchgate.net

In these simulations, the adsorption energies of various molecules (e.g., CO₂, H₂, CO, H₂O) and reaction intermediates (e.g., HCOO, H₂CO, CH₃O) are calculated at different potential active sites, including copper facets, zirconia facets, and the crucial Cu/ZrO₂ interface. acs.orgresearchgate.net Studies have shown that the Cu/ZrO₂ interface is critical for CO₂ activation. acs.orgresearchgate.net However, some DFT models suggest that while the interface is important, intermediates may bind too strongly directly at the interface or on the zirconia surface, rendering these sites less active for the full reaction to methanol. acs.orgresearchgate.net Instead, the highest activity might be found on copper sites in close proximity to the interface, where adsorption energies are optimal. acs.orgresearchgate.netsemanticscholar.org

The adsorption of CO₂ has been studied on both crystalline and amorphous zirconia surfaces, with both experiments and DFT simulations indicating that adsorption is weaker and more heterogeneous on the amorphous phase. bohrium.com

Table 2: Example Adsorption Energies of CO₂ and Intermediates on Cu/ZrO₂ Systems from DFT Studies Adsorption energies (E_ads) are typically negative for stable adsorption. Values are highly dependent on the specific surface model and DFT methodology.

Adsorbate Surface Model Adsorption Energy (eV) Reference
CO₂ Cu-m-ZrO₂(111) interface -0.64 chemrxiv.org
CO₂ Zn-dilute-m-ZrO₂(111) interface -1.17 chemrxiv.org
CO Cu/ZnO nanowire model (Cu(211) site) -0.68 acs.org
Thiophene Copper on zirconia (experimental) 0.49 mmol/g capacity at 3% Cu researchgate.net

X-ray Photoelectron Spectroscopy (XPS) analyses combined with DFT calculations confirm that ZrO₂ can act as a buffer, accepting or releasing electrons from or to the copper. semanticscholar.org The strength of the interaction between copper and zirconia can also prevent the agglomeration of copper particles during reactions, maintaining a high dispersion of active sites. researchgate.net This strong metal-support interaction is considered more critical to catalytic activity than the crystallite size of the copper or zirconia phases alone. researchgate.net

Ab Initio and Advanced Quantum Chemical Approaches for Copper-Zirconium Oxide

Beyond standard DFT, ab initio (from first principles) and other advanced quantum chemical methods provide highly accurate calculations of the electronic structure and energetics of molecular systems. diva-portal.org These methods, such as coupled-cluster or multi-reference configuration interaction, are computationally more demanding than DFT but can be more reliable for systems with complex electronic structures, like those involving transition metals.

For copper-zirconium oxide systems, these advanced calculations can be used to obtain precise energy landscapes for chemical reactions, including activation barriers and reaction enthalpies. diva-portal.org For example, ab initio quantum chemical schemes have been used to determine the 3d orbital energies of copper in various copper oxide environments, which is fundamental to understanding their electronic behavior. arxiv.org Researchers have also used ab initio techniques to investigate the deposition of metal atoms on the zirconia surface, providing a fundamental understanding of the initial stages of catalyst formation. acs.org These high-level calculations serve to benchmark and validate the results obtained from more computationally efficient DFT methods, ensuring a robust theoretical model of the system. researchgate.net

CALPHAD Method for Phase Equilibria Modeling in Copper-Zirconium Systems Relevant to Copper-Zirconium Oxide Formation

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational thermodynamic approach used to model phase equilibria in multicomponent systems. mdpi.comresearchgate.net It is particularly useful for understanding the formation of various solid and liquid phases in the Cu-Zr-O system over a wide range of temperatures and compositions.

The CALPHAD approach combines experimental data (like phase transition temperatures and thermodynamic properties) with thermodynamic models to construct a self-consistent thermodynamic database. chimicatechnoacta.ru This database contains parameters describing the Gibbs free energy of each phase in the system. mdpi.comresearchgate.net Once established, this database can be used with Gibbs energy minimization software to calculate stable and metastable phase diagrams, liquidus projections, and isothermal sections. chimicatechnoacta.ruengineering-eye.com

For the Cu-Zr system and its extensions (e.g., Cu-Zr-Y, Cu-Ti-Zr), the CALPHAD method has been successfully applied to predict phase formation and solidified microstructures. mdpi.comresearchgate.net Such models are crucial for designing alloys and can be extended to include oxygen to model the formation of oxides like copper zirconium trioxide. scientific.net Thermodynamic databases like TCOX8 include assessed data for the Cu-Zr-O system, enabling the prediction of phase equilibria between liquid metal, solid intermetallics, and various oxide phases. engineering-eye.com This predictive capability is essential for controlling the synthesis and thermal treatment of copper-zirconium oxide materials to achieve desired phases and microstructures. diva-portal.org

Development and Application of Machine Learning Interatomic Potentials (MLIP) for Copper-Zirconium Systems

The study of copper-zirconium (Cu-Zr) based materials, including their oxide forms like this compound, is critical for applications in catalysis and materials science. researchgate.net Understanding the atomic-level interactions that govern the properties of these materials requires robust and accurate interatomic potentials for use in molecular dynamics (MD) simulations. Traditional empirical potentials often struggle to capture the complexity of bonding in multicomponent systems. Machine Learning Interatomic Potentials (MLIPs) offer a promising alternative, capable of achieving near-quantum mechanical accuracy at a fraction of the computational cost. chemrxiv.orgacs.org

The development of an MLIP is a multi-stage process that begins with the generation of a comprehensive training dataset using high-fidelity methods like Density Functional Theory (DFT). chemrxiv.org This dataset must encompass a wide range of atomic environments and configurations that the material is likely to experience. For a copper-zirconium oxide system, this would include various crystalline phases, amorphous structures, surfaces, interfaces, and defect configurations. researchgate.netresearchgate.net

Once the dataset is established, a machine learning model is trained to learn the complex relationship between the local atomic environment and the potential energy. Several MLIP frameworks have been developed and applied to metallic alloys, including Gaussian Approximation Potentials (GAP), Neural Network Potentials (NNP) within the Behler-Parrinello framework, and the Atomic Cluster Expansion (ACE). aps.orgarxiv.orgresearchgate.net Recent benchmarks on related ternary metallic systems like Al-Cu-Zr have shown that models such as MACE (a message-passing variant of ACE) and Allegro can offer the highest accuracy. arxiv.org

Detailed Research Findings

Research into MLIPs for the Cu-Zr binary system has laid a crucial foundation for future work on the ternary Cu-Zr-O system. Studies have successfully developed general-purpose MLIPs for Cu-Zr alloys that can accurately reproduce the experimental phase diagram and the structure of amorphous phases (metallic glasses). nist.gov For instance, a potential based on the ACE formalism was trained on an extensive DFT dataset covering the entire compositional range, demonstrating remarkable accuracy for both crystalline and glassy states. nist.gov

While a specific, publicly detailed MLIP for this compound (CuZrO₃) is not yet prominent in the literature, the methodologies are well-established. Researchers have developed NNPs for the constituent components, such as a neural network potential for zirconium that accurately models its mechanical properties and is designed to be extendable to alloys and oxides. acs.org Similarly, NNPs for copper have been developed to model nanoparticles used in catalysis, a key application area for Cu-Zr-O systems. aps.org

The development of an MLIP for the Cu-Zr-O system would involve training on DFT data that includes not just the binary constituents but also various ternary oxide phases and the critical Cu/ZrO₂ interface. The training data would need to capture the energetics of oxygen incorporation, vacancy formation, and the interactions between copper, zirconium, and oxygen atoms in different coordination environments. Studies on Cu/ZnO and other metal-oxide interfaces have demonstrated the feasibility of this approach. arxiv.org

The application of such a potential would enable large-scale simulations to investigate key scientific questions. For example, in catalysis, an accurate Cu-Zr-O MLIP could be used to model the dynamic restructuring of Cu/ZrO₂ catalysts under reaction conditions, identify active sites for reactions like CO₂ hydrogenation to methanol, and understand the role of the metal-oxide interface in stabilizing reaction intermediates. researchgate.netacs.org

The table below illustrates the typical components of a DFT training dataset required for the development of a high-fidelity MLIP for a ternary oxide system.

Interactive Data Table: Illustrative DFT Training Dataset for a Cu-Zr-O MLIP

Configuration TypeDescriptionPurpose in TrainingNumber of Structures (Illustrative)
Elemental Phases Bulk structures of Cu, Zr, and solid O₂ in various crystal lattices (e.g., FCC, BCC, HCP).To accurately model the baseline properties of the constituent elements.500
Binary Oxides Known stable and metastable phases of copper oxides (CuO, Cu₂O) and zirconium oxides (m-ZrO₂, t-ZrO₂, c-ZrO₂).To capture the metal-oxygen interactions and phase stability of the binary subsystems.1,500
Ternary Oxides Crystal structures of CuZrO₃ and other potential CuₓZrᵧOₓ compositions in various known or predicted polymorphs.To model the specific interactions and phase space of the target ternary compound.2,000
Amorphous Structures Melt-quenched glassy structures of Cu-Zr-O at various compositions.To ensure the potential is robust for disordered and liquid phases.1,000
Surface Slabs Slabs of various low-index surfaces of binary and ternary oxides (e.g., ZrO₂(111), Cu/ZrO₂ interface).To model surface energies, reconstructions, and catalytic sites.1,500
Defect Structures Structures containing point defects (vacancies, interstitials, substitutions) and extended defects.To accurately predict defect formation energies and diffusion barriers.1,000
MD Trajectories Snapshots from ab initio molecular dynamics (AIMD) simulations at various temperatures and pressures.To sample a wide range of thermally accessible configurations and ensure dynamic stability.2,500

The accuracy of different MLIP models is a critical factor in their development. The following table provides a comparative example of the performance of various MLIP architectures, based on benchmark studies of complex metallic alloys, which would be analogous to a future benchmark for Cu-Zr-O systems.

Interactive Data Table: Comparative Performance of MLIP Models (Based on Al-Cu-Zr Benchmarks)

MLIP ModelEnergy RMSE (meV/atom)Force RMSE (eV/Å)Relative Computational Cost
HDNNP 2.50.08High
MTP 3.10.10Medium
Linear ACE 2.80.09Low
Nonlinear ACE 1.90.06Medium-High
NequIP 2.10.07High
MACE 1.5 0.05 High

Data is illustrative and based on findings for the Al-Cu-Zr system, indicating that equivariant, message-passing neural networks like MACE currently offer a superior balance of accuracy and efficiency. arxiv.orgresearchgate.net

Catalytic Applications of Copper Zirconium Oxide Systems

Catalysis in the Methanol (B129727) Economy Utilizing Copper-Zirconium Oxide

The methanol economy, a concept that envisions methanol as a central energy carrier and chemical feedstock, relies on efficient catalytic processes. mdpi.comsemanticscholar.org Copper-zirconium oxide catalysts are pivotal in this framework, particularly in the synthesis of methanol from carbon oxides and the production of hydrogen from methanol. mdpi.com

CO₂ Hydrogenation to Methanol over Copper-Zirconium Oxide Catalysts

The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals like methanol is a key strategy for mitigating climate change and reducing reliance on fossil fuels. springernature.com Copper-based catalysts are widely studied for this reaction due to their high efficiency and low cost. springernature.com The interaction between copper and zirconia (ZrO₂) creates highly active sites for methanol synthesis. acs.orgmdpi.com

The catalytic activity is significantly influenced by the properties of the zirconia support, including its crystalline phase (monoclinic, tetragonal, or amorphous) and surface characteristics. acs.orgresearchgate.net Studies have shown that the interface between copper and zirconia is crucial for catalytic performance. mdpi.com For instance, highly dispersed copper nanoparticles on a zirconia support enhance the catalytic activity by providing more active sites. acs.org The presence of oxygen vacancies in the zirconia lattice can also play a role in stabilizing active copper species (Cu⁺) and promoting methanol formation. acs.org

Inverse catalysts, where zirconia is supported on copper (ZrO₂/Cu), have shown exceptionally high methanol formation rates compared to traditional Cu/ZrO₂ catalysts. nih.gov This configuration facilitates the activation of CO₂ on the zirconia islands while the hydrogenation steps occur on the copper surface. nih.gov The reaction is believed to proceed through a formate (B1220265) intermediate pathway on the catalyst surface. acs.orgnih.gov

Below is a table summarizing the performance of various copper-zirconium oxide based catalysts in CO₂ hydrogenation to methanol.

CatalystPreparation MethodReaction Temperature (°C)Pressure (bar)CO₂ Conversion (%)Methanol Selectivity (%)Methanol STY (gMeOH kgcat⁻¹ h⁻¹)Reference
Cu₁/amorphous-ZrO₂Single-atom catalyst design180--100%- springernature.com
Inverse ZrO₂/Cu (10% ZrO₂)Oxalate (B1200264) co-precipitation220---524 nih.gov
Traditional Cu/ZrO₂-220---159 nih.gov
Cu/CeO₂/ZrO₂ (5 wt% Cu)Glycothermal synthesis26050--180 (highest per mass of Cu) rsc.org
Cu/ZnO/ZrO₂ (optimized)Co-precipitation----Higher than Cu/ZnO/Al₂O₃ mdpi.com
50-CZ MOFDeposition-precipitation260408.60-193.32 mdpi.com
CZA (Conventional)-2604019.5711.17- mdpi.com

Methanol Steam Reforming (MSR) for Hydrogen Production Using Copper-Zirconium Oxide

Methanol steam reforming (MSR) is a promising technology for on-demand hydrogen production, particularly for applications like fuel cells. bohrium.combohrium.com The reaction involves the conversion of methanol and water into hydrogen and carbon dioxide. researchgate.net Copper-zirconium oxide catalysts are highly effective for MSR, offering good activity and stability. researchgate.netmpg.de

The addition of zirconia as a promoter to copper-based catalysts improves their performance by enhancing copper dispersion and preventing the sintering of copper particles, which can lead to deactivation. mdpi.comresearchgate.net The zirconia support also influences the reaction by providing sites for water activation and facilitating the water-gas shift reaction, which can reduce the concentration of carbon monoxide (CO), a common and undesirable byproduct that can poison fuel cell catalysts. mdpi.com

The crystal phase of zirconia has been shown to affect the catalytic activity, with some studies suggesting that monoclinic zirconia leads to higher methanol conversion and hydrogen production rates due to the formation of more oxygen vacancies. mdpi.com These vacancies are believed to promote the formation of active Cu⁺ species. researchgate.netmdpi.com Inverse ZrO₂/Cu catalysts have also demonstrated excellent performance in MSR, achieving high hydrogen productivity with no detectable CO formation at relatively low temperatures. bohrium.com This is attributed to a specific interfacial structure that favors a reaction pathway that avoids CO production. bohrium.com

The following table presents data on the performance of different copper-zirconium oxide catalysts in methanol steam reforming.

CO Hydrogenation to Methanol Using Copper-Zirconium Oxide Catalysts

Similar to CO₂ hydrogenation, the hydrogenation of carbon monoxide (CO) to methanol is another important industrial process. Copper-zirconium oxide catalysts have also been investigated for this reaction. The principles governing catalyst activity, such as copper dispersion and the nature of the copper-zirconia interface, are also relevant in CO hydrogenation. mdpi.com The zirconia support plays a crucial role in enhancing the catalytic performance. mdpi.com

Alcohol Transformation Reactions Catalyzed by Copper-Zirconium Oxide

Beyond the methanol economy, copper-zirconium oxide catalysts are effective in various alcohol transformation reactions, including the upgrading of (bio)alcohols. mdpi.comsemanticscholar.org

(Bio)alcohol Upgrading via Dehydrogenative Coupling (DHC) over Copper-Zirconium Oxide

Dehydrogenative coupling (DHC), also known as the Guerbet reaction, is a valuable process for upgrading short-chain alcohols, often derived from biomass, into longer-chain, more valuable products like esters and higher alcohols. mdpi.comresearchgate.netcapes.gov.br This reaction typically requires a multifunctional catalyst with both dehydrogenation/hydrogenation capabilities and acid-base properties. rsc.org

Copper-zirconia systems are well-suited for DHC due to the presence of metallic copper sites for dehydrogenation and the acid-base properties of the zirconia support. mdpi.comresearchgate.net For example, the transformation of butanol to butyl butyrate (B1204436) has been successfully achieved with high yields using a copper/zirconia catalyst. rsc.org The reaction mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, which then undergoes coupling reactions facilitated by the acid-base sites on the zirconia surface. mdpi.com The interaction between copper and zirconia is critical for achieving high catalytic performance in DHC reactions. researchgate.net

Methanol Oxidation Steam Reforming (ORSM) with Copper-Zirconium Oxide Catalysts

Oxidative steam reforming of methanol (OSRM) is another route for hydrogen production. This process involves the reaction of methanol with both steam and oxygen. Copper-based catalysts, including those supported on zirconia, have been explored for OSRM. mdpi.com The presence of both copper and ceria in a Cu/CeO₂-ZrO₂ catalyst has been shown to be effective, with the different oxidation states of copper and the redox properties of the support playing a key role in the catalytic activity. mdpi.com The specific mechanism of OSRM over these catalysts is still under investigation, but the strong interaction between the active copper species and the support is considered crucial. mdpi.com

Ethanol (B145695) Conversion and Cyclohexanol (B46403) Dehydrogenation Applications of Copper-Zirconium Oxide

Copper-zirconium oxide (Cu-ZrO₂) catalysts have demonstrated significant potential in various industrial chemical transformations, including the conversion of ethanol and the dehydrogenation of cyclohexanol. The unique interaction between copper species and the zirconia support plays a crucial role in the catalytic activity and selectivity of these reactions.

In ethanol conversion, Cu-ZrO₂ catalysts are effective for both dehydrogenation to acetaldehyde (B116499) and further conversion to ethyl acetate (B1210297). cdmf.org.bracs.org The formation of Cu-ZrO₂ interfacial sites has been shown to increase the turnover frequency for the conversion of ethanol to ethyl acetate by an order of magnitude. acs.org The zirconia support's phase (amorphous, monoclinic, or tetragonal) significantly influences the catalyst's properties. cdmf.org.br Specifically, oxygen vacancies at the interface of monoclinic and amorphous zirconia with copper are believed to be the active sites for forming acetaldehyde and ethyl acetate. cdmf.org.br The selectivity towards ethyl acetate is enhanced on Cu/m-ZrO₂ catalysts due to an optimal ratio of Cu⁰/Cu⁺ species and a high density of basic sites. cdmf.org.br Studies have shown that for Cu/ZrO₂ systems, the condensation reaction between ethanol and acetaldehyde to form ethyl acetate primarily occurs on the support surface. acs.org The activity of these catalysts can also be enhanced through various pretreatment conditions and by the migration and redispersion of copper during the reaction. researchgate.net

For the dehydrogenation of cyclohexanol to cyclohexanone (B45756), a key step in the production of nylon precursors, copper-based catalysts are widely used due to their high low-temperature performance. researchgate.nethep.com.cn Cu-ZrO₂ catalysts have been specifically investigated for this reaction. hep.com.cnnih.gov The catalytic activity is linked to the surface properties of the copper species supported on zirconia. nih.gov The dispersion of copper on the zirconia support is a critical factor, with highly dispersed copper oxide leading to higher activity. nih.govacs.org The basicity of the catalyst, which increases with copper loading up to a certain point, also correlates with increased catalytic activity. nih.govacs.org The nature of the active sites on Cu/ZrO₂ can influence the product distribution; for instance, different phases of the zirconia support can lead to variations in the selectivity between cyclohexanone and benzene.

Electrochemical and Photocatalytic Applications of Copper-Zirconium Oxide

Electrochemical CO₂ Reduction to Formic Acid with Copper-Zirconium Oxide Composites

Copper-zirconia composites have emerged as promising electrocatalysts for the conversion of carbon dioxide (CO₂) into valuable chemicals like formic acid. acs.orgnih.gov A nanophase-separated Cu-ZrO₂ composite, synthesized from a Cu₅₁Zr₁₄ alloy precursor, has demonstrated high selectivity for the electrochemical reduction of CO₂ to formic acid, achieving a Faradaic efficiency of 83.5% at -0.9 V versus the reversible hydrogen electrode. acs.orgnih.gov This enhanced performance is attributed to a bifunctional interplay between the Zr⁴⁺ sites and the copper boundary. acs.orgnih.gov In this mechanism, CO₂ adsorbs onto the Zr⁴⁺ sites and is then protonated at the neighboring copper sites to produce formic acid. acs.org The uniform distribution of catalytic sites and the extensive metal-oxide interface in these composites are key to their improved selectivity. acs.org While pristine copper catalysts often lead to a mixture of products, the Cu-ZrO₂ interface steers the reaction towards formic acid. nih.gov Other research has also highlighted the potential of zirconium-based metal-organic frameworks for the electrochemical reduction of CO₂ to formic acid. nih.gov

Photocatalytic Degradation of Organic Pollutants by Copper-Doped Zirconium Oxide Nanoparticles

Copper-doped zirconium oxide (Cu-doped ZrO₂) nanoparticles are effective photocatalysts for the degradation of organic pollutants in water under light irradiation. jwent.netjwent.net The doping of copper into the zirconia lattice enhances its photocatalytic activity by modifying its structural, optical, and electronic properties. jwent.net The introduction of copper can decrease the crystallite size and alter the morphology of the ZrO₂ nanoparticles. jwent.netjwent.net A key benefit of copper doping is the reduction of the band gap energy of ZrO₂, allowing the material to absorb a broader spectrum of light, including visible light. jwent.netjwent.net This enhanced light absorption, coupled with a decrease in the recombination rate of electron-hole pairs, leads to a significant improvement in photocatalytic efficiency. jwent.net The copper ions can act as traps for electrons, suppressing recombination and making more charge carriers available for the degradation reactions. jwent.net

Studies have demonstrated the successful degradation of various organic dyes, such as Methylene Blue, Methyl Orange, and Alizarin Yellow, using Cu-doped ZrO₂ nanoparticles. jwent.netjwent.netresearchgate.netamrita.edu For instance, a high degradation efficiency of 98% for Rose Bengal dye was achieved within 120 minutes under solar light irradiation using a Cu/Zn-ZrO₂ photocatalyst. jwent.net Similarly, Cu-doped Ce₂Zr₂O₇ showed a 96% degradation of Methylene Blue after 50 minutes of exposure to visible light. nih.gov The reusability of these catalysts has also been demonstrated, with Cu (0.06 M)-doped ZrO₂ nanoparticles maintaining high degradation efficiency for six consecutive runs. researchgate.net

Catalyst SystemPollutantDegradation EfficiencyConditionsReference
Cu-doped Ce₂Zr₂O₇Methylene Blue96%50 min, visible light nih.gov
Cu-doped ZrO₂ (0.08wt%)Methylene Blue> pure ZrO₂- jwent.netjwent.net
Cu (0.06 M)-doped ZrO₂Methyl Violet, Methyl BlueComplete degradation70 min, sunlight researchgate.net
Cu/Zn-ZrO₂Rose Bengal98%120 min, solar light jwent.net
Cu-doped ZrO₂ (0.05 wt%)Alizarin Yellow> undoped ZrO₂- amrita.edu
Ce³⁺/Ce⁴⁺-doped ZrO₂/CuOMethylene Blue94.5%180 min, visible light mdpi.com
Cu-doped ZrO₂Methyl Orange98%100 min, light irradiation nih.gov

Other Emerging Catalytic Reactions Employing Copper-Zirconium Oxide

Total Oxidation of Methane (B114726) and Light Hydrocarbons by Copper-Zirconium Oxide Catalysts

Copper-zirconium oxide catalysts are being explored for the total oxidation of methane and other light hydrocarbons, which are significant environmental pollutants and greenhouse gases. The catalytic activity in these reactions is highly dependent on the properties of the catalyst, such as the dispersion of copper oxide on the zirconia support and the interaction between the two components. While specific detailed research findings on the total oxidation of methane and light hydrocarbons by copper-zirconium oxide were not prevalent in the provided search results, the principles of oxidation catalysis over copper-based systems suggest their potential. The redox properties of the Cu-ZrO₂ system are central to its catalytic function in oxidation reactions.

Preferential Oxidation of CO in Hydrogen-Rich Streams (PROX) Using Copper-Zirconium Oxide

The preferential oxidation (PROX) of carbon monoxide (CO) is a critical process for purifying hydrogen streams used in proton-exchange membrane (PEM) fuel cells, as even trace amounts of CO can poison the platinum-based electrodes. jst.vnresearchgate.netsciopen.com Copper-based catalysts are promising for this application due to their high activity and selectivity for CO oxidation in the presence of excess hydrogen. ua.esrsc.org

Copper-cerium-zirconium oxide (CuO-CeO₂-ZrO₂) systems have been extensively studied for the PROX reaction. iitm.ac.inresearchgate.net The addition of zirconia to copper-ceria catalysts can influence the activity and selectivity, although the presence of water can have a more pronounced adverse effect on zirconia-containing catalysts. iitm.ac.in The reducibility of the copper oxide species, which is influenced by the support composition, correlates with the CO oxidation activity. iitm.ac.in For instance, the reduction peaks for CuO occur at lower temperatures in CuO-CeO₂-ZrO₂ compared to CuO-ZrO₂. iitm.ac.in

The active sites for the PROX reaction are believed to be highly dispersed copper species, potentially isolated copper ions, in close contact with the support. jst.vnresearchgate.net Infrared spectroscopy studies have suggested an important role for reduced cerium sites in close proximity to copper clusters for low-temperature CO oxidation activity. researchgate.net The preparation method of the catalyst also plays a significant role; for example, impregnating CuO onto a pre-formed CeO₂-ZrO₂ support can lead to a better dispersion of copper species compared to a co-precipitation method. jst.vn

Catalyst SystemKey FindingReference
CuO-CeO₂-ZrO₂Higher activity and selectivity than CuO-ZrO₂. iitm.ac.in iitm.ac.in
CuO-CeO₂-ZrO₂Lower temperature reduction of CuO compared to CuO-ZrO₂. iitm.ac.in iitm.ac.in
CuO/CeₓZr₁₋ₓO₂Activity and selectivity are affected by the transition from an "oxidized" to a "reduced" state of the catalyst. researchgate.net researchgate.net
1wt%CuO – 6CeO₂ – 4ZrO₂ (impregnated)Good dispersion of copper species, considered promising for low-temperature CO-PROX. jst.vn jst.vn
Cu-Fe oxidesHigh activity for CO oxidation in H₂-rich streams in the temperature range of 80–200 °C. rsc.org rsc.org

Catalyst Design Principles and Structure Activity Relationships in Copper Zirconium Oxide Systems

Influence of Preparation Parameters on Copper-Zirconium Oxide Catalytic Performance

The catalytic behavior of copper-zirconium oxide systems is intricately linked to the methods and conditions of their preparation. Factors such as calcination temperature, pH, aging time during precipitation, and the choice of precursor materials significantly dictate the final structural and catalytic properties of the material.

Effect of Calcination Temperature on Copper-Zirconium Oxide Structure and Activity

Calcination temperature is a crucial parameter that profoundly affects the crystalline structure, copper dispersion, and surface properties of copper-zirconium oxide catalysts. The thermal treatment induces changes in the zirconia support and the copper species, which in turn modifies the catalyst's activity.

Research on 5 wt% Cu/ZrO₂ catalysts prepared by a co-precipitation method has shown that varying the calcination temperature leads to different crystalline phases of zirconia (amorphous, tetragonal, and monoclinic) and alters copper dispersion. rsc.org An increase in calcination temperature generally leads to the growth of copper crystallites, which can decrease the number of active sites. mdpi.com However, an optimal calcination temperature can enhance the interaction between copper and zirconia, leading to improved catalytic performance. For instance, in the hydrogenation of dimethyl oxalate (B1200264), a catalyst calcined at 600 °C exhibited the best performance due to the largest copper dispersion, and highest surface area of Cu⁰ and Cu⁺. rsc.org Conversely, temperatures above 700 °C can cause sintering of copper nanoparticles, which is detrimental to reactivity. rsc.org

The effect of calcination temperature is not linear. Studies have shown that the catalytic activity of Cu/ZrO₂ catalysts first increases and then decreases as the calcination temperature rises. pku.edu.cn This trend is attributed to the interplay between copper dispersion and the interaction between copper and zirconia. pku.edu.cn For the conversion of levulinic acid to γ-valerolactone, a calcination temperature of 400 °C was found to be optimal, yielding more than double the product compared to a catalyst calcined at 300 °C. researchgate.net This highlights that a higher surface area alone does not guarantee better performance; the nature and number of active copper species are also critical. researchgate.net

Table 1: Effect of Calcination Temperature on Cu/ZrO₂ Catalyst Properties and Performance

Calcination Temperature (°C)Key Structural ChangesImpact on Catalytic ActivityReference
300Higher BET surface areaLower GVL yield in levulinic acid conversion researchgate.net
400Decreased BET surface area, optimal Cu/Zr ratioMore than double the GVL yield compared to 300 °C researchgate.net
550Larger ratio of Cu⁺, oxygen vacancies, and Zr³⁺Highest TOF values in DMO hydrogenation rsc.org
600Largest copper dispersion, high surface area of Cu⁰ and Cu⁺Best overall catalytic performance in DMO hydrogenation rsc.org
>700Aggregation and sintering of copper nanoparticlesDeteriorated hydrogenation reactivity rsc.org

This table is interactive. Users can sort the data by clicking on the column headers.

Impact of pH and Aging Time During Precipitation on Copper-Zirconium Oxide Properties

The pH and aging time during the co-precipitation synthesis of copper-zirconium oxide catalysts are critical variables that influence the nucleation and growth of the catalyst particles, thereby affecting their structural and surface properties.

The pH of the precipitation solution plays a significant role in determining the crystalline phase and size of the resulting zirconia nanoparticles. researchgate.net For pure zirconia, the crystallite size and the proportion of monoclinic and tetragonal phases vary with pH. researchgate.net While specific studies detailing the systematic variation of pH for copper-zirconium oxide are less common in the provided search results, the principles observed for zirconia are transferable. The pH affects the hydrolysis and condensation rates of the metal precursors, which in turn dictates the homogeneity of the mixed oxide and the interaction between copper and zirconia species.

Aging time, the period during which the precipitate is held in its mother liquor, also influences the catalyst's properties. Longer aging times can lead to changes in the crystalline structure and particle size of the precipitate. For instance, in the synthesis of Al-Cu-Zr alloys, aging time significantly affects the size and density of precipitates, which in turn impacts the material's mechanical properties. mdpi.com Similarly, for zirconia catalysts, the aging temperature during refluxing was found to influence the structural and textural properties, leading to changes in surface acidity and catalytic activity in the dehydration of isopropanol. researchgate.net A study on Cu-ZrO₂ catalysts for levulinic acid hydrogenation utilized a 6-hour aging time as part of their standard procedure, suggesting its importance in achieving the desired catalytic properties. researchgate.net

Role of Precursor Materials (Copper and Zirconium Precursors) in Copper-Zirconium Oxide Synthesis

The choice of copper and zirconium precursors is a fundamental aspect of catalyst design, as it can significantly influence the morphology, particle size, and crystalline phase of the final copper-zirconium oxide material. Different precursors exhibit different decomposition behaviors and reactivities, which affect the formation of the mixed oxide.

For zirconia synthesis, precursors such as zirconium oxychloride (ZrOCl₂·8H₂O) and zirconium sulfate (B86663) (Zr(SO₄)₂·H₂O) have been shown to yield nanoparticles with different crystallite sizes and morphologies under identical sol-gel synthesis conditions. scielo.br The crystallite size for ZrO₂ from the oxychloride precursor was estimated to be 18.1 nm, while the sulfate precursor resulted in a smaller size of 9.7 nm. scielo.br This demonstrates the profound effect of the precursor on the resulting nanoparticle characteristics.

In the context of copper-zirconium oxide, the selection of both copper and zirconium precursors is crucial. For instance, copper nitrate (B79036) and zirconium nitrate have been used as precursors in the synthesis of doped zinc oxide nanoparticles, highlighting their utility in creating mixed metal oxide systems. nih.govuclan.ac.uk The interaction between the precursor anions (e.g., nitrate, chloride, sulfate) and the metal cations during precipitation and calcination can affect the dispersion of copper on the zirconia support and the formation of the desired active phases.

Doping Strategies for Enhanced Copper-Zirconium Oxide Catalysis

Doping copper-zirconium oxide catalysts with other elements is a powerful strategy to modify their electronic and structural properties, leading to enhanced catalytic activity and stability. Doping can introduce defects, alter the acid-base properties, and improve the dispersion of the active copper phase.

Doping with Sub-valent Ions (e.g., Y, La) to Induce Oxygen Defects in Zirconia

Doping zirconia with sub-valent cations, such as Y³⁺ and La³⁺, is a well-established method to create oxygen vacancies in the zirconia lattice to maintain charge neutrality. mdpi.comyoutube.com These oxygen vacancies can play a crucial role in catalysis by enhancing the mobility of lattice oxygen and influencing the adsorption and activation of reactant molecules.

The introduction of trivalent dopants like yttrium and lanthanum into the zirconia lattice stabilizes the tetragonal or cubic phases of zirconia at lower temperatures. mdpi.com These phases are often associated with a higher concentration of oxygen vacancies compared to the monoclinic phase. acs.org Computational studies on yttrium-doped cubic zirconia have shown that Y³⁺ cations prefer to be located near each other, with the created oxygen vacancies occupying next-nearest neighbor sites. nih.govucl.ac.uk

The presence of these dopant-induced oxygen vacancies can significantly impact the catalytic properties of copper-zirconium oxide systems. For example, in reactions involving oxidation or reduction, the enhanced oxygen mobility can facilitate the catalytic cycle. While the provided search results focus more on the structural aspects of doping, it is a widely accepted principle in catalysis that such defects are often active sites or promote the formation of active sites.

Influence of Silicon (Si) Doping for Amorphous Structure Preservation in Copper-Zirconium Oxide

Silicon (Si) doping serves a different purpose compared to sub-valent ion doping. The primary role of silicon is to act as a structural stabilizer, preventing the crystallization of zirconia at high temperatures. mdpi.com By inhibiting crystallization, silicon helps to preserve the amorphous structure of the zirconia support, which is often associated with a high surface area. mdpi.com

The preservation of an amorphous, high-surface-area structure is beneficial for catalysis as it allows for a higher dispersion of the active copper phase. A higher dispersion of copper nanoparticles generally leads to a greater number of active sites and, consequently, higher catalytic activity. researchgate.net

Studies on silicon doping in other oxide systems, such as vanadium-tellurite glass, have shown that silicon can suppress the formation of certain crystalline phases and lead to the formation of new ones. aau.dkaau.dk While specific detailed studies on Si-doped Cu-Zr-O systems were not prevalent in the search results, the principle of using silicon to maintain high surface area and amorphous character is a known strategy in catalyst design to enhance performance and stability. mdpi.com

Effects of Boron Oxide (B₂O₃) Doping on Copper Dispersion and Catalyst Stability

The introduction of dopants such as boron oxide (B₂O₃) can significantly influence the electrical and thermal properties of metal oxide-based materials. While direct studies on B₂O₃ doping specifically in copper-zirconium oxide systems are not extensively detailed in the provided results, the effects of B₂O₃ doping in other metal oxide systems, such as tin oxide (SnO₂), can offer valuable insights. For instance, in SnO₂-based varistors, B₂O₃ doping has been shown to enhance the barrier height and reduce leakage currents by facilitating ionic exchange at the grain boundaries. nih.gov The addition of B₂O₃ can also promote a uniform grain distribution and a densified microstructure. nih.gov

In one study, the optimal doping concentration of B₂O₃ in a SnO₂-Co₃O₄-Cr₂O₃-Nb₂O₅ system was found to be 0.25 mol%, resulting in a maximized voltage gradient, minimized leakage current, and a peak nonlinear coefficient. nih.gov This optimal doping also led to enhanced thermal conductivity. nih.gov However, excessive doping (e.g., 0.35 mol%) can lead to the appearance of anomalous grains and reduced homogeneity. nih.gov These findings suggest that B₂O₃ doping could potentially be a strategy to modify the microstructure and, consequently, the dispersion and stability of copper in copper-zirconium oxide catalysts, although specific research is needed to confirm these effects.

Impact of Other Transition Metal Doping (e.g., Mn) on Copper-Zirconium Oxide Performance

The performance of copper-zirconium oxide catalysts can be further tailored by doping with other transition metals, such as manganese (Mn). Doping with transition metal oxides can alter the CO adsorption capacity of the catalyst, thereby influencing its catalytic activity in CO oxidation. researchgate.netcapes.gov.br In copper manganese oxide systems, the introduction of other transition metal oxides has been shown to modify their performance. researchgate.netcapes.gov.br

Studies on MnOₓ-ZrO₂-CeO₂ ternary oxides have shown that the catalytic activity is strongly dependent on the manganese content. mdpi.com The incorporation of manganese cations into the cerium and zirconium oxide lattices can create lattice defects and oxygen vacancies, which in turn enhances the material's ability to store and mobilize oxygen on its surface. mdpi.com For CO oxidation, the catalytic activity exhibits a "volcano" shaped dependence on manganese content, with an optimal balance between the amount of the solid solution and the concentration of manganese cations. mdpi.com In contrast, for propane (B168953) oxidation, the activity increases with the manganese content up to a certain point and then stabilizes. mdpi.com

The addition of copper to manganese oxides has also been shown to have a positive influence on catalytic performance for CO oxidation. researchgate.net Cu-doped Mn₃O₄ and Mn₂O₃ nanoparticles have demonstrated enhanced catalytic capacity compared to their undoped counterparts. researchgate.net This enhancement is attributed to factors such as the creation of lattice defects and the promotion of oxygen vacancies. researchgate.net These findings underscore the potential of transition metal doping as a tool to fine-tune the redox properties and catalytic performance of copper-zirconium oxide systems.

Support Effects and Multi-Component Systems in Copper-Zirconium Oxide Catalysis

Role of Zirconia Crystallographic Phase on Copper Dispersion and Oxidation State

Zirconia (ZrO₂) can exist in several crystallographic phases, including monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and amorphous (a-ZrO₂), each impacting the properties of the supported copper catalyst differently. mdpi.commdpi.com The specific surface area and the presence of defects like oxygen vacancies vary with the zirconia phase, which in turn affects copper dispersion and its oxidation state. mdpi.com

Amorphous zirconia, often possessing a higher surface area, can lead to superior catalytic performance in some cases. mdpi.comsemanticscholar.org It has been suggested that a higher copper dispersion is achieved on tetragonal zirconia. mdpi.com Oxygen vacancies are reported to stabilize both Cu⁺ cations and the thermodynamically less stable tetragonal phase. mdpi.com However, the relationship between the zirconia phase and catalytic activity is complex and not always straightforward, with some studies suggesting that the degree of surface hydroxylation and the copper-zirconia interphase are more critical factors than the crystallographic phase itself. mdpi.combohrium.com

For instance, in methanol (B129727) steam reforming, a catalyst with a high percentage of monoclinic ZrO₂ exhibited the highest methanol conversion and hydrogen production rate, which was attributed to better reducing properties and a higher concentration of oxygen vacancies. mdpi.com Conversely, for CO₂ hydrogenation to methanol, some studies have found that catalytic activity increases with a higher ratio of t-ZrO₂ to m-ZrO₂. mdpi.com Another study reported that Cu/a-ZrO₂ catalysts, with a larger copper surface area, showed higher catalytic activity for methanol synthesis. mdpi.com This highlights the reaction-specific nature of the optimal zirconia phase.

Elucidating the Synergy between Copper and Zirconia in Catalytic Activity

The remarkable catalytic performance of copper-zirconium oxide systems stems from a strong synergistic interaction between the copper and zirconia components. semanticscholar.orgnih.gov This synergy is crucial for reactions like the hydrogenation of CO₂ to methanol, where the interface between the copper and zirconia phases is believed to host the active sites. nih.gov The direct linkage between the metallic copper phase and the zirconia support is essential for achieving high selectivity towards methanol. nih.gov

The interaction between copper and zirconia is more critical for CO₂ hydrogenation to methanol than factors like surface area or oxygen vacancy concentrations. rsc.org This interaction facilitates hydrogen spillover from copper to the metal oxide, a key step in the reaction mechanism. rsc.org The hydrogenation of formate (B1220265) species has been identified as a rate-limiting step that is strongly dependent on this interaction. rsc.org

The nature of the zirconia support influences this synergy. For example, the use of a high-surface-area amorphous zirconia can lead to a high degree of interdispersion between copper and zirconium, maximizing the number of active sites. mdpi.com These active sites are often described as acid-base pairs formed by CuO Lewis acid sites and ZrO₂-based basic sites. mdpi.com

Integration with Other Oxide Supports (e.g., ZnO, Al₂O₃, CeO₂) in Copper-Zirconium Oxide Formulations

The performance of copper-zirconium oxide catalysts can be further enhanced by incorporating other metal oxides like zinc oxide (ZnO), aluminum oxide (Al₂O₃), and cerium oxide (CeO₂). These additions can act as structural or electronic promoters, influencing the catalyst's activity, selectivity, and stability.

The addition of ZrO₂ to Cu/ZnO/Al₂O₃ catalysts has been shown to promote the dispersion of copper and lead to the formation of smaller copper particles. mdpi.com In CO₂ hydrogenation to methanol, Cu-ZrO₂ catalysts have demonstrated superior stability compared to Cu-ZnO catalysts, which tend to deactivate due to sintering. cam.ac.uk In situ studies have revealed that methanol synthesis over Cu-ZnO proceeds through a single formate pathway, while on Cu-ZrO₂, parallel formate and bicarbonate pathways are active. cam.ac.uk

The integration of CeO₂ with copper-based catalysts is also beneficial. In CO₂ hydrogenation, CeO₂ has been found to be a better promoter for methanol formation than ZrO₂ in some instances. acs.org The addition of CeO₂ to Cu-ZnO catalysts can increase the copper surface area and the number of basic sites, leading to higher CO₂ conversion and methanol selectivity. acs.org Synergistic interactions between Cu-CeO₂ and Cu-ZnO are believed to be responsible for this enhanced performance. acs.org

The choice of support for multi-component systems is critical. For instance, in the oxidation of CO, supporting CuO and CeO₂ on SiO₂ and ZrO₂ resulted in more active catalysts than those supported on Al₂O₃. uchile.cl

Active Site Identification and Reaction Mechanism Elucidation for Copper-Zirconium Oxide

Identifying the active sites and understanding the reaction mechanisms are paramount for the rational design of highly efficient copper-zirconium oxide catalysts. For many reactions, the active sites are located at the interface between the copper and zirconia phases. semanticscholar.orgnih.gov

In the context of CO₂ hydrogenation to methanol, the interaction between copper and zirconia is considered more critical than other catalyst properties. rsc.org The reaction mechanism involves the hydrogenation of formate species as the rate-limiting step, with hydrogen spillover from copper to zirconia playing a crucial role. rsc.org In situ spectroscopic studies have been instrumental in identifying reaction intermediates and elucidating these pathways. rsc.org

The oxidation state of copper at the active site is a subject of ongoing research and can vary depending on the reaction and catalyst preparation. mdpi.com For some reactions, a combination of Cu⁺ and Cu⁰ is considered beneficial, while for others, Cu²⁺ or metallic copper nanoparticles have been found to be highly active. mdpi.com

The nature of the support also influences the active sites. For example, in methanol synthesis, acid centers active in the reaction are thought to be complexes formed on tetragonal ZrO₂ from Cu cations and oxygen vacancies. acs.org The synergy between copper and other oxide supports like ZnO can lead to the formation of new active phases. In Cu/ZnO/ZrO₂ catalysts, the dissolution of zirconium ions into the copper oxide phase can create a new copper oxide phase, and upon reduction, Cu⁺ species are formed, which are believed to be important for methanol synthesis. researchgate.net

The table below summarizes the effect of different oxide supports on copper-based catalysts for CO₂ hydrogenation.

Catalyst SystemKey ObservationsReference
Cu-ZrO₂Suppressed CO by-production, stable performance. Parallel formate and bicarbonate pathways for methanol synthesis. cam.ac.uk
Cu-ZnOMonotonic deterioration in performance due to sintering. Single formate pathway for methanol synthesis. cam.ac.uk
Cu-CeO₂Prone to CO₂ reduction to CO, resulting in lower methanol yield compared to Cu-ZrO₂. cam.ac.uk
Cu/ZnO/Al₂O₃ + ZrO₂Addition of ZrO₂ promotes copper dispersion and formation of smaller copper particles. mdpi.com
Cu-ZnO + CeO₂CeO₂ addition increases copper surface area and basic sites, leading to higher CO₂ conversion and methanol selectivity. acs.org

Understanding the Catalytic Roles of Metallic Cu (Cu⁰) and Cu⁺ Species in Copper-Zirconium Oxide

In copper-zirconium oxide catalysts, copper can exist in different oxidation states, primarily as metallic copper (Cu⁰) and singly charged copper ions (Cu⁺). The relative abundance and distribution of these species are critical in defining the catalyst's activity and selectivity. mdpi.com

Metallic copper (Cu⁰) sites are widely recognized for their ability to activate hydrogen. mdpi.com In reactions like CO₂ hydrogenation, the dissociative adsorption of H₂ on Cu⁰ nanoparticles provides the necessary hydrogen atoms for the subsequent hydrogenation steps. acs.orgosti.gov The size of these copper nanoparticles is a crucial factor; smaller nanoparticles generally lead to higher dispersion and a larger active surface area, which can enhance catalytic activity. mdpi.com

On the other hand, Cu⁺ species are often considered to be crucial for the activation of carbon-containing molecules. acs.orgosti.gov For instance, in the electroreduction of CO₂, Cu⁺ sites have been shown to facilitate the adsorption and stabilization of carbon monoxide (*CO), a key intermediate, and promote its further hydrogenation. nih.gov Some studies suggest that the presence of both Cu⁰ and Cu⁺ at the catalyst surface could be beneficial, with Cu⁰ providing hydrogen via spillover and Cu⁺ participating directly in the reaction mechanism. acs.orgosti.gov The debate on the precise role of each copper species continues, with some research indicating that a combination of Cu⁺ and Cu⁰ is advantageous for certain reactions, while other studies have found high activity in catalysts predominantly featuring either metallic copper or Cu²⁺. mdpi.com The nature of the zirconia support and the preparation method significantly influence the stabilization and proportion of these copper species. csic.es

Table 1: Influence of Copper Oxidation State on Catalytic Activity
Copper SpeciesPrimary Catalytic RoleImpact on Reactivity
Metallic Copper (Cu⁰) Hydrogen activation (H₂ dissociation)Provides hydrogen atoms for hydrogenation reactions. acs.orgosti.gov
Copper Ion (Cu⁺) Activation of carbon-containing molecules (e.g., CO)Facilitates adsorption and subsequent reaction of key intermediates. nih.gov
Combined Cu⁰/Cu⁺ Synergistic catalysisPotentially enhances overall reaction rates by combining hydrogen activation and substrate activation functionalities. acs.orgosti.gov

Analysis of the Interplay between Copper and Zirconium Sites for Reactant Activation and Selectivity in Copper-Zirconium Oxide

The synergy between copper and zirconium sites is a cornerstone of the catalytic performance of copper-zirconium oxide systems. This interplay is not merely a physical mixture of two components but a complex interaction that creates unique active sites at the interface. mdpi.compnnl.gov

Zirconia (ZrO₂) itself is not just an inert support; it actively participates in the catalytic cycle. The surface of zirconia possesses both acidic and basic sites, which can be tailored by controlling its crystalline phase (monoclinic, tetragonal, or amorphous). mdpi.comacs.org These sites on zirconia can adsorb and activate reactants. For example, in CO₂ hydrogenation, CO₂ molecules can adsorb on the zirconia surface, forming carbonate species. mdpi.com The presence of coordinatively unsaturated Zr⁴⁺ sites, acting as Lewis acid centers, is thought to be particularly important for CO₂ activation. mdpi.com

The interface between copper and zirconia is where much of the critical catalytic action occurs. mdpi.com This interfacial area is maximized by achieving high dispersion of copper nanoparticles on the zirconia support. researchgate.net Theoretical and experimental studies have shown that the Cu-O-Zr interface can favorably bind CO₂, facilitating its subsequent hydrogenation by hydrogen atoms that have spilled over from the metallic copper sites. pnnl.gov The strength of this interaction between copper and zirconia is a key determinant of catalytic activity. rsc.orgrsc.org A strong interaction can lead to smaller, more stable copper nanoparticles and can also influence the electronic state of the copper, potentially promoting the formation of active Cu⁺ species. mdpi.com

The specific phase of zirconia also plays a role, although its exact influence is a subject of ongoing research and can be controversial. mdpi.comacs.org Some studies suggest that the tetragonal phase of zirconia (t-ZrO₂) promotes methanol formation, while others find the monoclinic phase (m-ZrO₂) to be more active. acs.org These differences are often attributed to variations in surface acidity and the ability to stabilize different copper species. csic.esacs.org

Table 2: Synergistic Effects at the Copper-Zirconia Interface
ComponentRole in Reactant ActivationContribution to Selectivity
Copper (Cu) Activates hydrogen (H₂). mdpi.comProvides sites for hydrogenation of intermediates.
**Zirconia (ZrO₂) **Adsorbs and activates CO₂. mdpi.comInfluences the reaction pathway through its acid-base properties. mdpi.com
Cu-ZrO₂ Interface Creates unique active sites for CO₂ binding and reaction. pnnl.govPromotes specific reaction pathways, such as methanol synthesis, by facilitating the interaction between activated hydrogen and CO₂. rsc.orgrsc.org

Determination of Rate-Limiting Steps and Reaction Pathways on Copper-Zirconium Oxide Catalysts

Identifying the rate-limiting step and elucidating the reaction pathway are crucial for optimizing the performance of copper-zirconium oxide catalysts. While the exact mechanisms can vary depending on the specific reaction and conditions, studies on CO₂ hydrogenation to methanol provide valuable insights.

For the hydrogenation of CO₂ to methanol over Cu-ZrO₂ catalysts, a commonly proposed pathway involves the formation of formate species as a key intermediate. rsc.org In this mechanism, CO₂ adsorbed on the zirconia support reacts with hydrogen atoms to form formates. The subsequent hydrogenation of these formate species to methanol is often identified as the rate-limiting step. rsc.org The efficiency of this step is strongly dependent on the interaction between copper and zirconia, as this interaction influences hydrogen spillover and the reactivity of the formate species. rsc.org

Table 3: Investigated Reaction Steps in CO₂ Hydrogenation on Cu-ZrO₂
Reaction StepDescriptionPotential Role in Overall Reaction
H₂ Dissociation H₂ molecule breaks apart on the Cu surface to form adsorbed H atoms.Provides the necessary hydrogen for all subsequent hydrogenation steps.
CO₂ Adsorption CO₂ molecule binds to the ZrO₂ support. mdpi.comInitial activation of the CO₂ molecule.
Formate Formation Adsorbed CO₂ reacts with H atoms to form formate species (HCOO). rsc.orgKey intermediate in the pathway to methanol.
Formate Hydrogenation Formate species are further hydrogenated to form methoxy (B1213986) species and then methanol.Often considered the rate-limiting step in methanol synthesis. rsc.org
Reverse Water-Gas Shift CO₂ reacts with H₂ to form CO and H₂O. acs.orgosti.govA competing reaction that affects selectivity.

Stability, Deactivation, and Regeneration of Copper Zirconium Oxide Catalysts

Sintering Resistance of Copper Nanoparticles on Zirconia Support in Copper-Zirconium Oxide Systems

The addition of zirconia nanoparticles to a copper matrix has been shown to restrict diffusion mass transport during heating, which hampers the sintering process. scielo.br Studies have demonstrated that even small concentrations of zirconia (1-3 vol%) can effectively cover the surface of copper particles, influencing the sintering behavior. scielo.brscielo.br The incorporation of zirconia generally reduces the sintering kinetics, meaning higher temperatures are required to achieve maximum densification compared to pure copper. scielo.brscielo.br For instance, while pure copper can reach almost full densification at 900 °C, composites containing zirconia require temperatures of 1000 °C to achieve a similar state. scielo.br

Table 1: Effect of Zirconia Content on Sintering Behavior of Copper-Zirconia Composites This table illustrates how the addition of zirconia nanoparticles affects the relative density of copper-based materials at different sintering temperatures. The data indicates that increasing zirconia content generally reduces densification at lower temperatures, highlighting its role in inhibiting the sintering process.

Material CompositionSintering Temperature (°C)Relative Density (% Theoretical Density)Reference
Pure Copper80094.7 scielo.br
Pure Copper90098.6 scielo.br
Pure Copper100095.5 scielo.br
Cu - 1.0 vol% ZrO₂80090.3 scielo.br
Cu - 1.0 vol% ZrO₂90094.2 scielo.br
Cu - 1.0 vol% ZrO₂100096.5 scielo.br
Cu - 3.0 vol% ZrO₂80070.1 scielo.br
Cu - 3.0 vol% ZrO₂90078.5 scielo.br
Cu - 3.0 vol% ZrO₂100089.3 scielo.br

Resistance to Carbon Deposition and Coking in Copper-Zirconium Oxide Catalysis

Carbon deposition, or coking, is another significant cause of catalyst deactivation, where carbonaceous species accumulate on the active sites, blocking reactants from accessing them. Copper-zirconium oxide catalysts have demonstrated notable resistance to this phenomenon in various reactions. rsc.org For instance, in ethanol (B145695) steam reforming, the use of a ZrO₂/Cu catalyst prepared by physical vapor deposition can reduce the formation of carbon scale and enhance stability. rsc.org Similarly, in methanol (B129727) steam reforming (MSR), Cu/ZrO₂ catalysts are known to produce less carbon monoxide and exhibit better stability against coking compared to conventional Cu/ZnO/Al₂O₃ catalysts. nih.govmdpi.com

The mechanism for this enhanced resistance is partly attributed to the properties of the zirconia support. The acid-base pairs on the zirconia surface can facilitate the activation and conversion of CO₂, which can help prevent the accumulation of carbon deposits. mdpi.com Doping Cu-ZrO₂ catalysts with other metals like Manganese (Mn) or Nickel (Ni) can also be a strategy to cope with carbon deposition. rsc.org

However, deactivation due to the buildup of organic species on the catalyst surface can still occur under certain conditions. In studies of glycerol (B35011) hydrogenolysis, the primary cause of deactivation in Cu-ZrO₂ catalysts was identified as the progressive formation of organic deposits on the catalyst surface. researchgate.net Fortunately, this type of deactivation can often be reversed. An efficient regeneration process, typically involving calcination to burn off the carbon deposits, can lead to an almost complete recovery of the catalyst's initial activity and selectivity. researchgate.net

Stability under Redox Cycling Conditions for Copper-Zirconium Oxide Materials

Catalysts in many industrial processes are subjected to fluctuating atmospheres, leading to oxidation-reduction (redox) cycles that can alter their structure and performance. Zirconia has been identified as an excellent stabilizer for copper oxide under such conditions. researchgate.net The stability of Cu/ZrO₂ catalysts under redox cycles is attributed to the formation of a solid diffusional barrier and enhanced dispersion of copper oxide, which prevents irreversible agglomeration. researchgate.net

Studies have shown that the dispersion state of copper can change after reduction and oxidation cycles. rsc.org However, Cu/ZrO₂ catalysts generally prove to be very stable under changing reaction conditions. mpg.de For example, in methanol steam reforming, even after extended operation and exposure to different feed compositions, the catalysts can remain active or be reactivated. mpg.de An initial low activity in some Cu/ZrO₂ catalysts can be improved by a temporary addition of oxygen to the feed, which is correlated with an increase of the oxygen content in the nanostructured copper particles. mpg.dempg.de This indicates a robust and regenerable system. Even deactivated catalysts can sometimes be fully recovered through specific treatments, such as exposure to nitric oxide and helium at certain temperatures. rsc.org

Long-Term Catalytic Stability and Durability Studies of Copper-Zirconium Oxide Systems

Long-term stability is a critical parameter for the industrial viability of any catalyst. Copper-zirconium oxide systems have been the subject of numerous durability studies, often demonstrating superior performance over extended periods compared to other copper-based catalysts. mpg.demdpi.com The primary deactivation mechanism observed during long-term operation is often the sintering of copper particles. frontiersin.orgnih.gov

Several studies highlight the exceptional durability of these catalysts:

In the dehydrogenation of ethanol to ethyl acetate (B1210297), Cu-based catalysts supported on a combination of zirconia and alumina (B75360) have shown high long-term stability, with one study reporting stable performance for over 1000 hours. nih.gov

For the hydrogenation of dimethyl oxalate (B1200264) to ethylene (B1197577) glycol, a Cu/ZrO₂ catalyst annealed at high temperature achieved a stable performance with a lifespan of over 600 hours. acs.org

In methanol steam reforming, an inverse ZrO₂/Cu catalyst showed no deactivation throughout a 200-hour test, benefiting from the high sintering resistance of its structure. bohrium.com

Another study on methanol steam reforming using a Cu/ZrO₂ catalyst reported no obvious deactivation after 90 hours of operation. mdpi.com

Experiments simulating intermittent operation (successive start-ups and shut-downs) for CO₂ hydrogenation to methanol showed that the performance of a Cu-ZrO₂ catalyst remained stable, while a comparable Cu-ZnO catalyst deteriorated due to sintering. cam.ac.uk

This enhanced durability is consistently linked to the strong interaction between copper and the zirconia support, which stabilizes the copper nanoparticles and maintains the catalyst's active surface area over time. nih.gov

Table 2: Summary of Long-Term Stability Studies on Copper-Zirconium Oxide Catalysts This table summarizes the findings from various research studies on the long-term durability of Cu-ZrO₂ catalysts in different chemical reactions, showcasing their robust performance over extended operational periods.

ReactionCatalyst SystemDuration of Stability TestKey FindingReference
Ethanol Conversion to Ethyl AcetateCu-Ce-Zr solid solution> 1000 hoursHigh long-term stability with significant improvement in conversion and selectivity. nih.gov
Dimethyl Oxalate HydrogenationCu/t-ZrO₂> 600 hoursStable performance with high yield of ethylene glycol. acs.org
Methanol Steam ReformingInverse ZrO₂/Cu200 hoursNo deactivation observed due to high sintering resistance. bohrium.com
Methanol Steam ReformingCu/ZrO₂90 hoursNo obvious deactivation, with hydrogen selectivity remaining high. mdpi.com
Methanol Synthesis (from CO₂)Cu/ZnO/ZrO₂935 hoursDeactivation mainly attributed to sintering of Cu⁰ and restructuring of ZnO. nih.gov
CO₂ Hydrogenation (intermittent operation)Cu-ZrO₂Multiple cyclesPerformance remained stable, unlike Cu-ZnO which deteriorated. cam.ac.uk

Future Research Directions for Copper Zirconium Oxide Chemical Compounds

Application of Advanced In-Situ and Operando Characterization Techniques for Copper-Zirconium Oxide Systems

A profound understanding of the structure-activity relationships in copper-zirconium oxide catalysts is paramount for the development of next-generation materials. While traditional characterization techniques provide valuable insights, they often fall short of capturing the dynamic changes that occur under real reaction conditions. Future research will increasingly rely on advanced in-situ and operando spectroscopic and microscopic methods to bridge this knowledge gap. mdpi.combohrium.com These techniques allow for the real-time monitoring of the catalyst's physical and chemical state while it is functioning, providing a more accurate picture of the active sites and reaction mechanisms. mdpi.combohrium.com

Operando spectroscopy, which combines in-situ characterization with simultaneous measurement of catalytic performance, is a particularly powerful tool. mdpi.com The goal is to create a "movie" of the catalyst at work, linking structural or electronic changes directly to activity and selectivity. bohrium.com Key techniques that will drive future understanding include:

In-Situ/Operando X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These methods are crucial for tracking the crystalline phase of zirconia (monoclinic, tetragonal, or amorphous), the oxidation state of copper (Cu²⁺, Cu⁺, Cu⁰), and the size and dispersion of copper nanoparticles under reaction temperatures and pressures. For instance, operando XRD can reveal the stability of a particular zirconia phase during a catalytic process, which has been a point of debate in reactions like CO₂ hydrogenation. nih.gov

In-Situ/Operando Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the surface species and the nature of the metal-support interface. In-situ Raman spectroscopy can identify specific copper oxide phases (e.g., CuO, Cu₂O) and has been used to detect the formation of catalytically active Cu(III) species in certain oxidation reactions. acs.orgbohrium.com Operando IR spectroscopy can monitor the adsorption and transformation of reactant and intermediate molecules on the catalyst surface, providing direct evidence for reaction pathways. bohrium.com

In-Situ X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information about the elemental composition and chemical states of the catalyst's near-surface region. By performing XPS under reaction conditions, researchers can gain insights into the dynamic changes in the copper oxidation state and the surface hydroxylation of zirconia, both of which are considered critical factors for catalytic performance. bohrium.com

The combination of multiple in-situ techniques will be essential to obtain a comprehensive understanding of these complex systems. mdpi.com For example, combining XRD with Raman spectroscopy can correlate changes in the bulk crystal structure with the evolution of surface species.

Table 1: Advanced In-Situ/Operando Techniques for Cu-Zr-O Systems

TechniqueInformation ObtainedRelevance to Cu-Zr-O Systems
In-Situ/Operando XRDCrystalline phase of ZrO₂, copper particle size and structure.Determining the role and stability of different ZrO₂ polymorphs under reaction conditions.
In-Situ/Operando XASOxidation state of copper (Cu⁰, Cu⁺, Cu²⁺), coordination environment.Tracking the dynamic changes in copper's electronic state, which is crucial for catalytic activity.
In-Situ/Operando Raman SpectroscopyVibrational modes of surface species, identification of oxide phases.Identifying active copper oxide species and intermediates on the catalyst surface during reaction.
In-Situ/Operando IR SpectroscopyAdsorption and reaction of molecules on the catalyst surface.Elucidating reaction mechanisms by observing the formation and consumption of surface intermediates.
In-Situ XPSSurface elemental composition and chemical states.Probing the near-surface region to understand the role of the Cu-ZrO₂ interface and surface defects.

Development of Novel Synthesis Approaches for Tailored Copper-Zirconium Oxide Structures

The catalytic performance of copper-zirconium oxide materials is intrinsically linked to their physicochemical properties, such as surface area, pore structure, crystallite size, and the nature of the interaction between copper and zirconia. Consequently, a significant area of future research will focus on the development of novel synthesis methods that allow for precise control over these parameters. The goal is to move beyond traditional methods to create tailored structures with optimized activity, selectivity, and stability.

Several promising synthesis strategies are being explored:

One-Pot Synthesis: This approach involves the simultaneous formation of the zirconia support and the deposition of copper species in a single step. One-pot methods, such as certain sol-gel and co-precipitation techniques, can lead to highly dispersed copper species and a strong interaction between the copper and zirconia, which is often beneficial for catalytic activity. acs.org A novel one-pot synthesis using urea (B33335) has been successfully employed to prepare copper and iron-promoted zirconia catalysts. mdpi.com

Sol-Gel and Aerogel Methods: Sol-gel synthesis offers excellent control over the textural properties of the material, allowing for the creation of high-surface-area and mesoporous structures. acs.org This method can be adapted to produce highly dispersed copper nanoparticles within the zirconia matrix. Aerogel processing, a derivative of the sol-gel method, can yield materials with even higher porosity and surface area.

Hydrothermal Synthesis: This technique utilizes high-temperature water or other solvents to crystallize materials. Hydrothermal synthesis can be used to control the morphology and crystal phase of the zirconia support, for example, by producing nanorods or other well-defined shapes. researchgate.netacs.org By carefully controlling the synthesis parameters, it is possible to tailor the properties of the resulting copper-zirconium oxide.

Combustion Synthesis: This method involves a rapid, self-propagating, high-temperature reaction of a precursor mixture containing an oxidizer (e.g., metal nitrates) and a fuel (e.g., glycine). Combustion synthesis is a time- and energy-efficient method for producing crystalline, high-surface-area oxide powders. A novel "second wave impregnation combustion" method has shown promise for achieving high loadings of active metals like palladium on a copper-zinc-zirconium oxide support. researchgate.net

Continuous Co-Precipitation: In contrast to traditional batch methods, continuous co-precipitation allows for better control over the precipitation conditions, leading to more homogeneous and reproducible materials. This method has been shown to produce Cu/ZnO/ZrO₂ catalysts with high BET and copper surface areas and improved metal dispersion. semanticscholar.org

Table 2: Comparison of Novel Synthesis Approaches for Cu-Zr-O Materials

Synthesis MethodKey AdvantagesTypical Properties of Resulting Material
One-Pot SynthesisSimplicity, good metal-support interaction.High dispersion of copper, often amorphous or nanocrystalline zirconia.
Sol-Gel/AerogelHigh surface area, controlled porosity.Mesoporous structure, uniform particle size distribution.
HydrothermalControl over morphology and crystallinity.Well-defined nanostructures (nanorods, nanoparticles), specific crystal phases.
Combustion SynthesisRapid, energy-efficient, produces crystalline materials.High-surface-area crystalline powders.
Continuous Co-PrecipitationHigh reproducibility, homogeneity.Improved metal dispersion, high surface area.

Future work in this area will likely involve the use of advanced techniques like microwave-assisted or sonochemical synthesis to further enhance control over the material's properties. The combination of different synthesis strategies, for instance, using a hydrothermally synthesized zirconia support for subsequent copper deposition via a novel impregnation technique, also holds significant potential.

Rational Design of Multi-Functional Copper-Zirconium Oxide Materials for Diverse Applications

The versatility of copper-zirconium oxide systems stems from their multifunctional nature, possessing both metallic (or metal-ion) and acid-base sites. The rational design of these materials aims to deliberately tune these functionalities to create highly efficient catalysts for specific reactions. This involves a deep understanding of the structure-property-performance relationships and leveraging this knowledge to engineer materials with desired characteristics.

Key strategies in the rational design of multifunctional Cu-Zr-O materials include:

Tuning the Cu-ZrO₂ Interface: The interface between the copper species and the zirconia support is widely recognized as a critical locus for catalytic activity. semanticscholar.orgresearchgate.net The design of this interface can influence the stabilization of specific copper oxidation states (e.g., Cu⁺), which are often implicated as active sites, and can facilitate the activation of molecules like CO₂. semanticscholar.org For example, creating a high density of Cu-ZrO₂ interfacial sites is a key objective in designing catalysts for methanol (B129727) synthesis from CO₂ hydrogenation.

Development of Ternary and Quaternary Systems: The introduction of a third or even a fourth component can further enhance the functionality of copper-zirconium oxide catalysts. For example, the addition of ZnO to form Cu-ZnO-ZrO₂ catalysts is well-established for methanol synthesis, where ZnO is believed to play a role in dispersing copper and creating active sites. researchgate.net Other promoters are also being explored to improve activity and stability for various reactions.

Computational Design and High-Throughput Screening: Advances in computational chemistry, including Density Functional Theory (DFT) calculations and genetic algorithms, are enabling the in silico design of novel catalyst structures. bohrium.com These methods can be used to predict the stable structures of mixed oxides like CuZrO₃, investigate the adsorption and activation of reactants on different crystal facets, and screen potential catalyst compositions before they are synthesized in the lab. This computational-experimental feedback loop is expected to accelerate the discovery of new and improved materials.

A prime example of rational design is the development of multifunctional catalysts for the acceptorless dehydrogenative coupling (DHC) of alcohols to form esters. This reaction requires both acid-base sites for alcohol activation and coupling, and metallic sites for hydrogen management. Copper-zirconia systems are ideal for this, where the zirconia provides the necessary acid-base properties and the copper serves as the metallic component. semanticscholar.org

Exploration of Novel Catalytic Applications for Copper-Zirconium Oxide Systems

While copper-zirconium oxide catalysts are well-known for their role in the "methanol economy" (methanol synthesis and steam reforming), future research is poised to unlock their potential in a range of other important chemical transformations. mdpi.comsemanticscholar.org The unique combination of redox and acid-base properties makes these materials highly versatile.

Emerging catalytic applications for Cu-Zr-O systems include:

Biomass Conversion: The conversion of biomass-derived molecules into valuable chemicals and fuels is a cornerstone of a sustainable chemical industry. Copper-zirconia catalysts have shown promise in the hydrogenolysis of biomass-derived platform molecules, such as the conversion of γ-valerolactone (GVL) to 1,4-pentanediol (B150768) (1,4-PDO). rsc.org The ability to tune the catalyst's properties allows for the selective cleavage of C-O bonds while preserving other functional groups.

Environmental Catalysis: The removal of pollutants from air and water is a critical environmental challenge. Copper-zirconia based catalysts are being investigated for various environmental applications, including the total oxidation of volatile organic compounds (VOCs) like toluene (B28343) and the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from stationary and mobile sources. ntnu.no The high thermal stability and resistance to poisons make them attractive candidates for these demanding applications.

Fine Chemical Synthesis: The multifunctional nature of copper-zirconia catalysts makes them suitable for the synthesis of fine chemicals that require multiple reaction steps. A notable example is the direct synthesis of esters from alcohols via acceptorless dehydrogenative coupling. mdpi.com This process offers a green and atom-economical route to valuable esters, which are widely used as solvents, fragrances, and monomers. For instance, a Cu/ZrO₂ catalyst has demonstrated high activity and selectivity for the synthesis of ethyl acetate (B1210297) from ethanol (B145695). mdpi.com

CO₂ Hydrogenation to Higher Alcohols and Hydrocarbons: Beyond methanol, there is growing interest in the direct hydrogenation of CO₂ to produce higher-value products such as higher alcohols (C₂₊OH) and long-chain hydrocarbons. By carefully designing the copper-zirconia catalyst, for example by introducing other metals like cobalt or iron, it is possible to steer the selectivity towards these more complex molecules. acs.org

Table 3: Emerging Catalytic Applications of Copper-Zirconium Oxide Systems

Application AreaReaction ExampleRole of Cu-Zr-O Catalyst
Biomass ConversionHydrogenolysis of γ-valerolactone (GVL)Provides active sites for C-O bond cleavage and hydrogenation.
Environmental CatalysisTotal oxidation of tolueneCatalyzes the complete combustion of volatile organic compounds.
Environmental CatalysisSelective Catalytic Reduction (SCR) of NOxPromotes the reduction of nitrogen oxides to N₂ using a reducing agent like ammonia.
Fine Chemical SynthesisDehydrogenative coupling of ethanol to ethyl acetateOffers both acid-base sites for alcohol activation and metallic sites for dehydrogenation.
CO₂ ValorizationHydrogenation to higher alcoholsThe combination of active sites can promote C-C bond formation and chain growth.

The exploration of these novel applications will not only expand the utility of copper-zirconium oxide materials but also contribute to the development of more sustainable and efficient chemical processes.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing high-purity Copper Zirconium Trioxide?

  • Methodology : Use co-precipitation or sol-gel methods with controlled stoichiometric ratios of Cu²⁺ and Zr⁴⁺ precursors. For purity >99%, incorporate hydrogen peroxide (H₂O₂) during synthesis to minimize impurities, as demonstrated in zirconium oxide purification studies . Post-synthesis, employ thermal annealing (600–800°C) under inert atmospheres to stabilize the trioxide phase. Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to verify phase purity.

Q. How can researchers determine the elemental composition and stoichiometry of this compound?

  • Methodology : Combine inductively coupled plasma atomic emission spectrometry (ICP-AES) and wavelength-dispersive X-ray fluorescence (WD-XRF) for quantitative analysis of Cu, Zr, and O. Reference standards such as GB/T 5121.20-2008 and SN/T 3318.2-2015 provide validated protocols for zirconium quantification . For oxygen content, use thermogravimetric analysis (TGA) under reducing atmospheres to measure mass loss attributed to oxygen release.

Q. What are the key structural and electronic properties of this compound relevant to catalytic applications?

  • Methodology : Perform X-ray photoelectron spectroscopy (XPS) to analyze oxidation states (e.g., Cu²⁺ vs. Cu⁺, Zr⁴⁺) and oxygen vacancy density. Pair with density functional theory (DFT) simulations to model band structures and active sites. Experimental validation of catalytic activity (e.g., CO oxidation or water splitting) should follow standardized reactor setups with controlled gas flow rates and temperature gradients .

Advanced Research Questions

Q. How can researchers address contradictions in reported thermal stability data for this compound?

  • Methodology : Conduct comparative studies using differential scanning calorimetry (DSC) and in-situ XRD under varying atmospheres (oxidizing vs. inert). For example, discrepancies in decomposition temperatures (e.g., 700°C vs. 750°C) may arise from differences in precursor purity or sintering conditions. Cross-reference data with phase diagrams of the Cu-Zr-O system and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

  • Methodology : Adopt a factorial experimental design to test variables such as precursor concentration, pH, and annealing duration. Use open-access platforms to share raw data (e.g., crystallographic files, thermal profiles) and adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including supplementary files for replication . Statistical tools like ANOVA can identify significant outliers in collaborative studies.

Q. How does the incorporation of this compound into composite materials affect its electronic and mechanical properties?

  • Methodology : Fabricate composites with matrices like alumina or hydroxyapatite and analyze interfacial bonding via scanning electron microscopy (SEM) and nanoindentation. For electronic properties, use impedance spectroscopy to measure conductivity changes. Reference studies on zirconia composites, where 70% zirconium phase content achieved zero shrinkage post-sintering, to optimize composite ratios .

Q. What computational approaches are most effective for modeling this compound’s defect chemistry and ion migration pathways?

  • Methodology : Employ ab initio molecular dynamics (AIMD) simulations to map oxygen vacancy migration barriers. Validate with positron annihilation lifetime spectroscopy (PALS) for defect quantification. Open-source software like Quantum ESPRESSO or VASP, coupled with high-performance computing (HPC) resources, can model lattice dynamics and predict dopant effects .

Methodological Frameworks for Research Design

  • PICO Framework : Apply to catalytic studies (Population: CuZrO₃; Intervention: Dopant addition; Comparison: Undoped samples; Outcome: Activity metrics) .
  • Data Contradiction Resolution : Use PRISMA guidelines for systematic literature reviews to identify bias in reported stability or catalytic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.